4-Nitrophenyl 2-fluoropropionate
Description
BenchChem offers high-quality 4-Nitrophenyl 2-fluoropropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 2-fluoropropionate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) 2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHWEEINSXYFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939047 | |
| Record name | 4-Nitrophenyl 2-fluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178181-33-4 | |
| Record name | 4-Nitrophenyl 2-fluoropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178181334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 2-fluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-Nitrophenyl 2-fluoropropionate: A Strategic Prosthetic Group in Radiopharmaceutical Development
Executive Summary
In the rapidly evolving landscape of molecular imaging and targeted therapeutics, the precise radiolabeling of biomolecules is a critical bottleneck. 4-Nitrophenyl 2-fluoropropionate (NFP) , particularly in its fluorine-18 radiolabeled form ([18F]NFP), has emerged as a gold-standard prosthetic group for the Positron Emission Tomography (PET) imaging of peptides and proteins[1].
As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical organic chemistry and translational radiopharmacy. We will dissect the physicochemical properties of NFP, the mechanistic causality behind its superiority over legacy agents like [18F]SFB (N-succinimidyl 4-fluorobenzoate), and provide self-validating, field-proven protocols for its synthesis and conjugation[2][3].
Physicochemical & Structural Properties
The utility of 4-nitrophenyl 2-fluoropropionate (CAS: 178181-33-4) lies in its bifunctional nature[4]. It combines a highly reactive active ester (4-nitrophenyl) with a small, metabolically stable aliphatic fluorinated moiety (2-fluoropropionate).
Table 1 summarizes the core quantitative data and structural parameters of the compound[4][5].
Table 1: Physicochemical Profile of 4-Nitrophenyl 2-fluoropropionate
| Parameter | Value | Causality / Functional Role |
| IUPAC Name | 4-Nitrophenyl 2-fluoropropanoate | Standard nomenclature[4]. |
| CAS Number | 178181-33-4 | Unique chemical identifier[4][6]. |
| Molecular Formula | C9H8FNO4 | Dictates mass and elemental composition[4][5]. |
| Molecular Weight | 213.16 g/mol | Low molecular weight minimizes steric hindrance during peptide conjugation[5]. |
| Target Functional Group | Primary Amines (-NH2) | Specifically targets N-terminal amines or Lysine side chains for amide bond formation[1]. |
| Leaving Group | 4-Nitrophenolate | Resonance-stabilized anion drives the nucleophilic acyl substitution forward[2]. |
Mechanistic Rationale: Why Choose NFP?
The selection of a prosthetic group in drug development is never arbitrary. The shift from legacy aromatic prosthetic groups to aliphatic NFP is driven by strict pharmacokinetic requirements[2].
-
Pharmacokinetic Optimization (Reduced Lipophilicity): Legacy agents like [18F]SFB introduce a bulky, highly lipophilic fluorophenyl ring into the peptide. This often shifts the in vivo clearance pathway from renal to hepatobiliary, causing high background radiation in the abdominal cavity—a major issue for imaging abdominal tumors. The 2-fluoropropionyl group of [18F]NFP is significantly less lipophilic, preserving the favorable renal clearance of the native peptide[2][3].
-
Thermodynamic Driving Force: The 4-nitrophenyl ester is a highly active electrophile. The electron-withdrawing nitro group (-NO2) pulls electron density away from the ester carbonyl, increasing its susceptibility to nucleophilic attack by unprotonated amines. Upon cleavage, the resulting 4-nitrophenolate is highly stable, making the reaction thermodynamically irreversible[2].
Synthetic Workflows
One-Step Radiosynthesis of [18F]NFP
Historically, prosthetic groups required complex, multi-step syntheses. [18F]NFP can be synthesized in a single step from its brominated precursor, 4-nitrophenyl 2-bromopropionate, via an SN2 displacement using [18F]fluoride[7].
Fig 1: One-step radiosynthesis workflow of [18F]NFP via SN2 displacement.
Peptide Conjugation Pathway
Once purified, [18F]NFP is immediately conjugated to the target peptide (e.g., RGD peptides for integrin αvβ3 targeting or Knottin peptides)[2][7][8].
Fig 2: Mechanism of site-specific peptide conjugation using [18F]NFP.
Self-Validating Experimental Protocols
To ensure reproducibility in a radiochemistry facility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Protocol A: Radiosynthesis of [18F]NFP
Adapted from established single-step radiolabeling methodologies[7].
-
Azeotropic Drying: Transfer aqueous [18F]fluoride (trapped on a QMA cartridge) into a reaction vial using a solution of Kryptofix 2.22 (K2.22) and K2CO3 in acetonitrile/water.
-
Causality: K2.22 sequesters the potassium cation, leaving the [18F]fluoride "naked" and highly nucleophilic. Azeotropic drying with anhydrous acetonitrile removes water, which would otherwise hydrate the fluoride ion and kill its nucleophilicity.
-
-
Nucleophilic Substitution: Add 4-nitrophenyl 2-bromopropionate (precursor) dissolved in anhydrous acetonitrile to the dried[18F]fluoride complex. Heat at 110 °C for 5 minutes.
-
Causality: The elevated temperature provides the activation energy required for the SN2 displacement of the bulky bromide leaving group by the fluoride ion[7].
-
-
Purification: Dilute the crude mixture with HPLC mobile phase and inject it into a semi-preparative HPLC system. Collect the [18F]NFP fraction.
-
Validation Check: A decay-corrected radiochemical yield (RCY) of ~26% indicates a successful run[7].
-
Protocol B: Site-Specific Peptide Conjugation (e.g., RGD Dimer)
Adapted from clinical-grade tracer formulations[3][8].
-
Preparation of Peptide: Dissolve 2.0 mg of the target peptide (e.g., PEG3−c(RGDyK)2 ) in 200 µL of anhydrous Dimethyl Sulfoxide (DMSO)[8].
-
Causality: Anhydrous DMSO is required to prevent the competitive hydrolysis of the [18F]NFP active ester by water molecules.
-
-
Base Addition: Add 40 µL of N,N-diisopropylethylamine (DIPEA) to the peptide solution[8].
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the target primary amines (shifting them from −NH3+ to −NH2 ) without attacking the active ester itself, ensuring the peptide acts as a potent nucleophile.
-
-
Conjugation: Add the purified[18F]NFP to the peptide solution. Incubate at 50 °C for 20 minutes[8].
-
Reaction Quenching: Quench the reaction by adding 1.0 mL of a 1.0% Trifluoroacetic acid (TFA) or 5% acetic acid solution in sterile water[2][8].
-
Causality: The acidic quench neutralizes the DIPEA base. This instantly halts the reaction and prevents base-catalyzed degradation of the newly formed amide bond during subsequent purification steps.
-
-
Final Isolation: Purify the crude radiotracer via reverse-phase semi-preparative HPLC, reformulate using a C-18 solid-phase exchange cartridge, and elute with ethanol/saline for in vivo use[3][8].
Conclusion
4-Nitrophenyl 2-fluoropropionate bridges the gap between synthetic efficiency and optimal in vivo pharmacokinetics. By utilizing a highly reactive 4-nitrophenyl ester paired with a low-lipophilicity fluoropropionate chain, researchers can achieve high radiochemical yields while preserving the critical biodistribution profiles of sensitive peptides[2][7]. Mastery of its amidation chemistry, particularly the strict control of moisture and pH during conjugation, is essential for the successful translation of novel PET tracers into clinical drug development.
References
- NextSDS.
- Haskali et al. "One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging". PubMed (nih.gov).
- Leyan.
- RSC Publishing. "Fluorine-18 labelled building blocks for PET tracer synthesis". rsc.org.
- Jiang et al. "PET Imaging of Integrin Positive Tumors Using 18F Labeled Knottin Peptides". Theranostics (thno.org).
- Chemsrc.
- SciSpace. "First Experience with Clinical-Grade [18F]FPP(RGD)2". scispace.com.
- PMC (nih.gov). "18F-FPP-RGD2 PET Imaging for Interrogating Target Engagement and Antifibrotic Activity...". nih.gov.
Sources
- 1. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 2. PET Imaging of Integrin Positive Tumors Using 18F Labeled Knottin Peptides [thno.org]
- 3. scispace.com [scispace.com]
- 4. nextsds.com [nextsds.com]
- 5. 4-硝基苯基2-氟丙酸酯 | 4-Nitrophenyl 2-fluoropropanoate | 178181-33-4 - 乐研试剂 [leyan.com]
- 6. 4-nitrophenyl 2-fluoropropionate | CAS#:178181-33-4 | Chemsrc [chemsrc.com]
- 7. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 4-Nitrophenyl 2-fluoropropionate: A Multi-Technique, Cross-Validating Approach
An In-Depth Technical Guide for Researchers and Scientists
Introduction
4-Nitrophenyl 2-fluoropropionate is a molecule of significant interest, particularly as an activated ester for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging and other areas of drug development.[1][2][3] The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, making compounds like this valuable building blocks in medicinal chemistry.[4][5]
Given its potential applications, unambiguous confirmation of its chemical structure is paramount. A single analytical technique is insufficient to provide the level of certainty required in a regulated research and development environment. This guide, intended for researchers and drug development professionals, details a comprehensive and self-validating workflow for the complete structure elucidation of 4-Nitrophenyl 2-fluoropropionate. We will move beyond simple data reporting to explain the causal logic behind the selection of each technique and how their outputs are integrated to build an unshakeable structural hypothesis.
Part 1: Foundational Analysis – Molecular Formula and Mass Verification
The first fundamental question in any structure elucidation is: "What is the elemental composition and exact mass of the molecule?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this question, providing mass accuracy sufficient to predict a unique molecular formula.
Authoritative Technique: High-Resolution Mass Spectrometry (HRMS)
HRMS provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a critical first step that constrains all subsequent spectroscopic interpretations. For 4-Nitrophenyl 2-fluoropropionate (C₉H₈FNO₄), the expected mass provides a foundational data point for validation.[6][7]
The fragmentation pattern observed in mass spectrometry also offers initial clues about the molecule's substructures. The presence of the nitroaromatic ring and the ester linkage leads to predictable fragmentation pathways under techniques like Electron Ionization (EI).[8][9]
The following table summarizes the key mass spectrometry values for the target compound.
| Parameter | Predicted Value | Significance |
| Molecular Formula | C₉H₈FNO₄ | Defines the elemental composition. |
| Molecular Weight | 213.17 g/mol | Average mass based on natural isotopic abundance. |
| Monoisotopic Mass | 213.04373 Da | Exact mass of the most abundant isotopes; used for HRMS.[6] |
| [M+H]⁺ | 214.05101 m/z | Predicted m/z for the protonated molecule in positive ion mode ESI-MS.[6] |
| Key Fragments | m/z 139, 123, 93 | Predicted fragments corresponding to the nitrophenoxy cation, nitrophenol, and phenoxy cation, respectively. |
This protocol outlines a standard method for analyzing nitroaromatic compounds via Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C (hold for 1 min), ramp at 10 °C/min to 250 °C (hold for 4 min).[10]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230-250 °C.
-
Scan Range: 40-300 m/z.
-
Data Acquisition: Full scan mode for fragment analysis and molecular ion identification. For HRMS, an Orbitrap or TOF analyzer would be used.
-
Part 2: Functional Group Identification – A Chemical Fingerprint
With the molecular formula established, the next logical question is: "What are the constituent functional groups?" Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and powerful technique for identifying the characteristic vibrational frequencies of specific chemical bonds, providing a "fingerprint" of the functional groups present.[11][12]
Authoritative Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy
For 4-Nitrophenyl 2-fluoropropionate, FT-IR is expected to confirm the presence of three key moieties: the aromatic nitro group, the ester linkage, and the carbon-fluorine bond. The C=O stretch of an ester is typically one of the strongest absorptions in an IR spectrum.[13][14]
The table below lists the expected vibrational frequencies for the key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1530 - 1500 | Strong |
| Aromatic Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Ester (C=O) | Stretch | 1750 - 1735 | Strong |
| Ester (C-O) | Stretch | 1300 - 1000 (two bands) | Strong |
| Aromatic C=C | Stretch | 1600 - 1400 | Medium |
| C-F | Stretch | 1400 - 1000 | Strong |
Data compiled from sources.[13][15][16]
The presence of strong bands in these specific regions provides compelling evidence for the proposed structure, which will be further validated by NMR.
ATR is a common, solvent-free method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid 4-Nitrophenyl 2-fluoropropionate sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software.
Part 3: Atomic Connectivity – Building the Molecular Skeleton
Having confirmed the mass and functional groups, we must now unambiguously determine the atomic connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and proximity of ¹H, ¹³C, and ¹⁹F nuclei.[17][18]
The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete and cross-validated map of the molecular structure.[19]
Caption: Structure of 4-Nitrophenyl 2-fluoropropionate with atom numbering for NMR.
Authoritative Technique: Multi-nuclear and 2D NMR Spectroscopy
The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this molecule ideal for a comprehensive NMR analysis. ¹⁹F NMR is particularly powerful due to its 100% natural abundance and wide chemical shift range, which makes it a sensitive probe of the local electronic environment.[4][20][21]
Caption: Workflow for NMR-based structure elucidation.
The following data is predicted based on standard chemical shift values and known coupling effects of fluorine and nitro groups.
| Atom(s) | Technique | Predicted Shift (ppm) | Multiplicity | Key Coupling(s) (Hz) |
| H5, H3 | ¹H NMR | ~8.3 | d (Doublet) | ³J(H,H) ≈ 9.0 |
| H6, H2 | ¹H NMR | ~7.4 | d (Doublet) | ³J(H,H) ≈ 9.0 |
| H8 | ¹H NMR | ~5.4 | dq (Doublet of Quartets) | ²J(H,F) ≈ 48.0, ³J(H,H) ≈ 7.0 |
| H9 (CH₃) | ¹H NMR | ~1.8 | dd (Doublet of Doublets) | ³J(H,F) ≈ 24.0, ³J(H,H) ≈ 7.0 |
| C4 | ¹³C NMR | ~146 | s (Singlet) | - |
| C1 | ¹³C NMR | ~155 | s (Singlet) | - |
| C5, C3 | ¹³C NMR | ~125 | s (Singlet) | - |
| C6, C2 | ¹³C NMR | ~122 | s (Singlet) | - |
| C7 (C=O) | ¹³C NMR | ~168 | d (Doublet) | ²J(C,F) ≈ 25.0 |
| C8 | ¹³C NMR | ~85 | d (Doublet) | ¹J(C,F) ≈ 180.0 |
| C9 (CH₃) | ¹³C NMR | ~18 | d (Doublet) | ²J(C,F) ≈ 20.0 |
| F | ¹⁹F NMR | ~ -180 | dq (Doublet of Quartets) | ²J(F,H) ≈ 48.0, ³J(F,H) ≈ 24.0 |
Note: ¹⁹F NMR shifts are referenced relative to CFCl₃.
While 1D spectra provide the fundamental data, 2D experiments connect the puzzle pieces.
-
COSY (Correlation Spectroscopy): Will show a correlation between the methine proton (H8) and the methyl protons (H9), confirming the propionate fragment. It will also confirm the coupling between adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. For example, it will show a cross-peak between the ¹H signal at ~5.4 ppm and the ¹³C signal at ~85 ppm, definitively assigning both to C8/H8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to mapping the full skeleton. It reveals correlations over 2-3 bonds. Crucially, it will show a correlation from the methine proton (H8) to the carbonyl carbon (C7) and from the aromatic protons (H6/H2) to the carbonyl carbon (C7), bridging the two halves of the molecule and confirming the ester linkage.
Caption: Key expected HMBC correlations for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire 16-32 scans with a 30° pulse width.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire 1024 or more scans using a proton-decoupled pulse sequence.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire spectra with and without proton decoupling to observe J(F,H) couplings.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCEDET, gHMBC).[19]
-
Optimize spectral widths in both dimensions.
-
Acquire a sufficient number of increments in the indirect dimension (e.g., 256 for HSQC, 400 for HMBC) to achieve good resolution.
-
Set the HMBC experiment to detect long-range couplings of ~8 Hz.
-
Part 4: Stereochemical Analysis
The final structural question relates to stereochemistry. The C8 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers.
Authoritative Technique: Chiral High-Performance Liquid Chromatography (HPLC)
While standard NMR cannot distinguish between enantiomers, Chiral HPLC can separate them. This is critical in drug development, as enantiomers often have different biological activities. The use of a chiral stationary phase allows for the differential interaction of the two enantiomers, leading to different retention times.[22][23]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic compound in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® OD or Chiralpak® AS).[22]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact ratio must be optimized.
-
Analysis: Inject the sample and monitor the elution profile with the UV detector (e.g., at 254 nm). The separation of the racemic mixture into two distinct peaks confirms the presence of enantiomers and allows for the determination of enantiomeric excess (ee).
Conclusion: An Integrated and Self-Validating Verdict
The structure elucidation of 4-Nitrophenyl 2-fluoropropionate is not achieved by a single experiment but by the logical integration of orthogonal data sets. Each step in this guide builds upon the last and provides cross-validation for the entire process.
Caption: Integrated workflow demonstrating cross-validation of analytical data.
The process is self-validating:
-
HRMS provides a molecular formula that is confirmed by the atom count derived from ¹H and ¹³C NMR .
-
FT-IR identifies functional groups whose presence is unequivocally confirmed by the chemical shifts and correlations seen in the NMR data.
-
NMR provides a complete connectivity map that is consistent with the fragments observed in the Mass Spectrum .
-
Chiral HPLC confirms the presence of the stereocenter identified in the NMR analysis.
By following this rigorous, multi-technique approach, researchers can have the highest degree of confidence in the structure and purity of 4-Nitrophenyl 2-fluoropropionate, ensuring the integrity and reproducibility of their subsequent research.
References
- Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Aerosol Science and Technology.
- Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. Benchchem.
- Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
- Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years. Atmospheric Chemistry and Physics.
- Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. ProQuest.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing.
- One-step radiosynthesis of 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP); improved preparation of radiolabeled peptides for PET imaging. ANSTO Repository.
- NMR | Fluorine Spectroscopy. Oxford Instruments.
- Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry.
-
4-nitrophenyl 2-fluoropropanoate (C9H8FNO4). PubChem. Available at: [Link]
- Guide to Fluorine NMR for Organic Chemists. Google Books.
-
(4-nitrophenyl) 2-(18F)fluoropropanoate. PubChem. Available at: [Link]
- (4-FLUOROPHENYL)-2-NITROPROPANE — Chemical Substance Information. NextSDS.
- Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate.
- 4-Nitrophenyl 2-fluoropropanoate — Chemical Substance Information. NextSDS.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing.
- Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). PubMed.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC.
- A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... PMC.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). The Review of Diabetic Studies.
- The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. ResearchGate.
- IR Spectroscopy of Esters. Vernier.
- Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors. ResearchGate.
- RO-09-1545. SpectraBase.
- FTIR Functional Group Database Table with Search. InstaNANO.
- The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). ResearchGate.
- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Comparative Analysis of 3-Fluoro-2-hydroxypropanoic Acid and 2-fluoropropanoic Acid: A Review of Available Data. Benchchem.
- 4-Nitrophenyl 2-bromo-2-methylpropanoate. PMC.
- Structural Elucidation of (4-Nitro-benzyl)-phosphonic acid: A Comparative Guide to 2D NMR Techniques. Benchchem.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
Sources
- 1. apo.ansto.gov.au [apo.ansto.gov.au]
- 2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 4-nitrophenyl 2-fluoropropanoate (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 7. (4-nitrophenyl) 2-(18F)fluoropropanoate | C9H8FNO4 | CID 15681639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry - ProQuest [proquest.com]
- 11. diabeticstudies.org [diabeticstudies.org]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. instanano.com [instanano.com]
- 16. researchgate.net [researchgate.net]
- 17. Guide to Fluorine NMR for Organic Chemists - W. R. Dolbier - Google 圖書 [books.google.com.tw]
- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Nitrophenyl 2-fluoropropionate (CAS 178181-33-4) in Next-Generation PET Radiochemistry
Target Audience: Researchers, Radiochemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
In the highly specialized field of Positron Emission Tomography (PET) radiochemistry, the development of targeted molecular probes relies heavily on the efficiency of prosthetic groups. 4-Nitrophenyl 2-fluoropropionate (CAS 178181-33-4) has emerged as a critical building block for the Fluorine-18 (18F) radiolabeling of temperature- and pH-sensitive biomolecules, such as peptides and amino acid derivatives[1].
As a Senior Application Scientist, I have observed a paradigm shift in radiotracer design. Traditional bulky prosthetic groups often compromise the pharmacokinetics of the target vector. The transition to 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP) solves this by introducing a small, less lipophilic moiety via a highly efficient one-step radiosynthesis, preserving the binding affinity of the native peptide while optimizing in vivo clearance[2].
Chemical and Physical Profiling
Before integrating this compound into a radiolabeling workflow, it is crucial to understand its foundational properties. The non-radioactive standard (19F-NFP) serves as the primary reference material for all quality control (QC) and high-performance liquid chromatography (HPLC) validations[3].
Table 1: Chemical and Physical Specifications
| Parameter | Specification |
| Chemical Name | 4-Nitrophenyl 2-fluoropropanoate |
| CAS Number | 178181-33-4 |
| Molecular Formula | C9H8FNO4 |
| Molecular Weight | 213.16 g/mol |
| Physical Form | Solid (White powder) |
| Storage Temperature | Refrigerator (2-8 °C) |
| Primary Application | Amine-reactive prosthetic group for 18F-radiolabeling |
Mechanistic Rationale: The Shift to[18F]NFP
For years, the gold standard for amine-reactive 18F-labeling was N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). However, from an application standpoint, [18F]SFB presents a significant biological bottleneck.
The Causality of Pharmacokinetic Optimization: [18F]SFB introduces a bulky, highly lipophilic fluorobenzoyl group. This lipophilicity causally shifts the in vivo clearance pathway of the resulting tracer toward hepatobiliary excretion. Consequently, researchers observe overwhelming background noise in the liver and gastrointestinal tract, which obscures abdominal tumor visualization.
By utilizing [18F]NFP, we conjugate a much smaller, less lipophilic 2-fluoropropionyl moiety to the peptide[4]. This subtle structural modification fundamentally alters the tracer's pharmacokinetics. The reduced hydrophobicity drives rapid renal clearance (via the kidneys and bladder), drastically improving the tumor-to-background contrast[5]. Furthermore, the 4-nitrophenyl ester acts as an exceptional leaving group, facilitating rapid aminolysis (amide bond formation) under mild basic conditions, which is paramount for preserving the tertiary structure of complex peptides like knottins and dimeric RGDs[4].
Radiosynthesis and Conjugation Workflow
The following diagram maps the logical progression from cyclotron-produced [18F]fluoride to the final purified PET tracer.
Radiosynthesis workflow of [18F]NFP and subsequent peptide conjugation for PET tracer production.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic explanation and a quality control checkpoint.
Protocol A: Synthesis of the Non-Radioactive Reference Standard (19F-NFP)
A non-radioactive standard is mandatory for HPLC co-elution validation of the radioactive product[4].
-
Activation: Dissolve 2-fluoropropionic acid (54.3 µmol) in 200 µL of anhydrous DMF. Add bis(4-nitrophenyl) carbonate (50.0 µmol) and 20 µL of diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating nucleophilic attack on the carbonate without participating in destructive side reactions.
-
-
Incubation: Heat the mixture at 60 °C for 3 hours.
-
Quenching: Cool to room temperature and quench with 1 mL of 5% acetic acid solution.
-
Causality: This mild acidification protonates the residual DIPEA, neutralizing the basic environment to prevent the premature hydrolysis of the newly formed active ester, locking the product in its stable form.
-
-
Validation (Self-Correction): Isolate via semi-preparative HPLC. The product must yield a distinct UV peak. Collect fractions, lyophilize, and confirm the mass (m/z 213.16) via mass spectrometry. Expected yield: ~56%[4].
Protocol B: One-Step Radiosynthesis of [18F]NFP
Traditional multi-step syntheses lead to massive radioactive decay losses. A one-step nucleophilic substitution maximizes the decay-corrected radiochemical yield (RCY)[2].
-
Azeotropic Drying: Trap cyclotron-produced[18F]fluoride on a QMA cartridge. Elute with a solution of Kryptofix 2.2.2 and K2CO3 in acetonitrile/water. Evaporate to absolute dryness at 100 °C under a helium stream.
-
Causality: Water heavily solvates the fluoride ion, rendering it nucleophilically inert. Kryptofix 2.2.2 sequesters the potassium ions, leaving the [18F]fluoride as a "naked," highly reactive nucleophile.
-
-
Radiofluorination: Add 4-nitrophenyl 2-bromopropionate in anhydrous acetonitrile to the dried [18F]fluoride complex. React at 100 °C for 10 minutes.
-
Purification & Validation: Purify the crude mixture via semi-preparative HPLC.
-
Validation Checkpoint: Co-inject the 19F-NFP standard (from Protocol A) on an analytical radio-HPLC system. The UV peak of the standard must perfectly align with the radioactive peak of [18F]NFP. Expected RCY: 26.2% ± 2.2% within 45 minutes[2].
-
Protocol C: Peptide Conjugation
-
Coupling: Reconstitute the purified [18F]NFP in DMSO. Add the target peptide (e.g., PEG3-c(RGDyK)2) dissolved in a mild borate buffer (pH 8.5).
-
Causality: The pH must be strictly controlled. If the pH is too low, primary amines are protonated and unreactive; if too high, the active ester hydrolyzes into 2-fluoropropionic acid before conjugation can occur.
-
-
Incubation: React at room temperature for 15-30 minutes.
-
Validation: Terminate the reaction with 0.1% TFA in water. Purify via HPLC. The specific activity must be calculated and should exceed 40 GBq/µmol, ensuring minimal receptor saturation by unlabeled peptide during in vivo imaging[5].
Quantitative Data: Radiochemical Performance
The decision to utilize [18F]NFP over legacy agents is heavily supported by quantitative performance metrics.
Table 2: Pharmacokinetic & Radiochemical Comparison: [18F]NFP vs. [18F]SFB
| Metric | [18F]NFP (Fluoropropionyl) | [18F]SFB (Fluorobenzoyl) |
| Lipophilicity (LogP contribution) | Low | High |
| Primary Clearance Pathway | Renal (Kidneys/Bladder) | Hepatobiliary (Liver/GI Tract) |
| Tumor-to-Background Ratio | Excellent (especially abdominal) | Moderate (high abdominal noise) |
| Radiosynthesis Steps | 1-step | Multi-step |
| Decay-Corrected Yield (RCY) | ~26.2% | ~30-40% |
| Synthesis Time | ~45 minutes | ~60-90 minutes |
Clinical and Preclinical Applications
The integration of 4-Nitrophenyl 2-fluoropropionate into drug development pipelines has yielded several highly successful imaging agents:
-
Integrin αvβ3 Imaging: [18F]FPP(RGD)2, synthesized using [18F]NFP, has successfully transitioned into clinical-grade human studies. It demonstrates a highly favorable biodistribution with exceptionally low background signals in the head, neck, and thorax, proving its clinical viability for monitoring tumor metastasis[5].
-
Tumor Targeting via Knottins: Engineered knottin peptides (18F-FP-2.5D and 18F-FP-2.5F) radiolabeled via[18F]NFP exhibit rapid clearance from the blood and kidneys, leading to excellent tumor-to-normal tissue contrast in U87MG glioblastoma models[4].
-
Metabolic Imaging: N-(2-[18F]fluoropropionyl)-L-glutamic acid ([18F]FPGLU) utilizes the NFP prosthetic group to selectively target the XAG- transporter system in tumors, offering a powerful alternative to [18F]FDG for metabolic imaging[6].
Conclusion
4-Nitrophenyl 2-fluoropropionate (CAS 178181-33-4) represents a critical evolution in PET radiochemistry. By providing a rapid, one-step radiosynthetic route to [18F]NFP, researchers can bypass the pharmacokinetic limitations of bulky legacy prosthetic groups. For application scientists and drug developers, adopting this reagent translates directly to higher specific activities, preserved peptide binding affinities, and vastly superior in vivo imaging contrast.
Sources
- 1. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 2. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. PET Imaging of Integrin Positive Tumors Using 18F Labeled Knottin Peptides [thno.org]
- 5. scispace.com [scispace.com]
- 6. Radiosynthesis and biological evaluation of N-[18F]labeled glutamic acid as tumor metabolic imaging tracer | Journal of Nuclear Medicine [jnm.snmjournals.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitrophenyl 2-fluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl 2-fluoropropionate (4-NFP) is a specialized chemical compound of significant interest in biochemical research and drug development. As an activated ester, its utility primarily stems from the 4-nitrophenoxy group, which is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. This property makes 4-NFP a valuable tool for acylating biomolecules such as proteins and peptides, and as a chromogenic substrate for various esterase and lipase enzymes. The presence of a fluorine atom at the alpha-position of the propionate moiety introduces unique electronic effects that can modulate the compound's reactivity and serve as a useful probe in certain analytical applications, including ¹⁹F NMR spectroscopy. This guide provides a comprehensive overview of the physical and chemical properties of 4-Nitrophenyl 2-fluoropropionate, its synthesis, and its application in a common biochemical assay.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 178181-33-4 | [1][3] |
| Molecular Formula | C₉H₈FNO₄ | [3][4] |
| Molecular Weight | 213.17 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerator | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in aqueous solutions. | [2] |
| Predicted XlogP | 2.3 | [5] |
Structure:
Caption: Chemical structure of 4-Nitrophenyl 2-fluoropropionate.
Spectroscopic Properties
Detailed experimental spectra for 4-Nitrophenyl 2-fluoropropionate are not widely published. However, based on the known spectral properties of analogous compounds, the following characteristics can be predicted:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the 2-fluoropropionate moiety.
-
Aromatic Protons: Two doublets are anticipated in the downfield region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group will be the most deshielded and appear at a higher chemical shift than the protons ortho to the ester linkage.
-
CH Proton: A doublet of quartets is expected for the proton at the C2 position of the propionate group due to coupling with the adjacent fluorine atom and the methyl protons.
-
CH₃ Protons: A doublet will be observed for the methyl protons due to coupling with the adjacent methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a downfield signal, typically in the range of δ 165-175 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons of the 4-nitrophenyl ring. The carbon attached to the nitro group will be the most downfield among the aromatic signals.
-
C2 Carbon: The carbon bearing the fluorine atom will show a characteristic splitting due to one-bond C-F coupling.
-
Methyl Carbon: The methyl carbon will appear as an upfield signal.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum will provide a specific signal for the fluorine atom, which can be a valuable tool for monitoring reactions and for structural elucidation. The chemical shift will be dependent on the solvent and reference standard used.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
C=O Stretch: A strong absorption band around 1750-1770 cm⁻¹ corresponding to the ester carbonyl group.
-
NO₂ Stretch: Two strong absorption bands, an asymmetric stretch typically around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.
-
C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ for the C-O stretching of the ester group.
-
C-F Stretch: An absorption band in the region of 1000-1100 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the 4-nitrophenoxy group and other characteristic fragments. The predicted m/z for the protonated molecule [M+H]⁺ is approximately 214.05.[5]
Chemical Properties and Reactivity
The chemical behavior of 4-Nitrophenyl 2-fluoropropionate is dominated by the properties of the activated ester linkage.
Hydrolysis and Nucleophilic Acyl Substitution
The 4-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion. This makes the ester carbonyl carbon highly susceptible to nucleophilic attack.
Caption: General mechanism of nucleophilic acyl substitution.
This reactivity is the basis for its use in acylating amines and alcohols and for its hydrolysis in the presence of water. The rate of hydrolysis is dependent on pH, with increased rates observed under basic conditions due to the higher concentration of the more nucleophilic hydroxide ion.[6][7] The stability of p-nitrophenyl esters has been shown to be superior to other activated esters, such as tetrafluorophenyl (TFP) esters, under certain conditions, making them valuable reagents in multi-step syntheses.[8][9]
Use as an Enzymatic Substrate
4-Nitrophenyl esters are widely used as chromogenic substrates for various hydrolytic enzymes, particularly esterases and lipases.[10] The enzymatic hydrolysis of 4-Nitrophenyl 2-fluoropropionate releases 4-nitrophenol, which, under alkaline conditions, forms the yellow-colored 4-nitrophenolate ion. The rate of formation of this colored product can be monitored spectrophotometrically at approximately 405 nm, providing a convenient method to determine enzyme activity.[11][12]
Synthesis
A common method for the synthesis of 4-nitrophenyl esters involves the reaction of the corresponding carboxylic acid or its more reactive acyl chloride derivative with 4-nitrophenol.
General Synthesis Protocol from 2-Fluoropropionyl Chloride
This protocol describes a general procedure for the synthesis of 4-Nitrophenyl 2-fluoropropionate.
Materials:
-
2-Fluoropropionyl chloride
-
4-Nitrophenol
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol and the tertiary amine base in the anhydrous aprotic solvent.
-
Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a solution of 2-fluoropropionyl chloride in the same anhydrous solvent to the flask with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).
-
Workup: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 4-Nitrophenyl 2-fluoropropionate.
Caption: Workflow for the synthesis of 4-NFP.
Application: Esterase Activity Assay
The following is a detailed protocol for measuring esterase activity using 4-Nitrophenyl 2-fluoropropionate as a substrate. This assay is adaptable for various esterase or lipase preparations and is commonly performed in a 96-well microplate format for high-throughput screening.
Materials and Reagents
-
4-Nitrophenyl 2-fluoropropionate
-
Esterase/lipase enzyme preparation
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol
-
Preparation of Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-Nitrophenyl 2-fluoropropionate in DMSO to prepare a 10 mM stock solution. Store this solution at -20°C.
-
Preparation of Enzyme Solution: Prepare a solution of the enzyme in the assay buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: In a 96-well microplate, add the following components to each well:
-
170 µL of Assay Buffer
-
10 µL of Enzyme Solution (or buffer for the no-enzyme control)
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Add 20 µL of the 10 mM substrate stock solution to each well to initiate the reaction (final substrate concentration will be 1 mM).
-
Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of the non-enzymatic hydrolysis from the no-enzyme control wells.
-
Subtract the rate of the blank reaction from the rate of the enzymatic reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH and wavelength, c is the concentration, and l is the path length.
-
Safety Information
4-Nitrophenyl 2-fluoropropionate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Hazard Statements: H302, H315, H319, H335[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[13]
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
4-Nitrophenyl 2-fluoropropionate is a versatile chemical tool with important applications in biochemistry and drug development. Its activated ester functionality allows for efficient acylation of biomolecules, while its chromogenic properties upon hydrolysis make it an excellent substrate for monitoring enzyme activity. Understanding its physical and chemical properties, as detailed in this guide, is crucial for its effective and safe use in research and development.
References
- Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester. (n.d.). Benchchem.
- Application Note: Determining Esterase Specificity with 4-Nitrophenyl Stear
-
(4-nitrophenyl) 2-(18F)fluoropropanoate. (n.d.). PubChem. Retrieved from [Link]
- Castro, E. A., Ugarte, D., & Santos, J. G. (2011). Nucleophilic substitution reactions of diethyl 4‐nitrophenyl phosphate triester: Kinetics and mechanism. International Journal of Chemical Kinetics, 43(12), 708–714.
- Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 928–934.
-
4-Nitrophenyl 2-fluoropropanoate. (n.d.). NextSDS. Retrieved from [Link]
- Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. (n.d.).
- Hydrolysis of 4-nitrophenyl esters and pH optimum. (n.d.).
- Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020).
- Carbonic Anhydrase Esterase Activity Assay. (2025, July 22). YouTube.
- Nucleophilic substitution reaction of p– nitrophenyl benzoate with salicylic hydoxam
- SAFETY D
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2011, April 19). Thermo Fisher Scientific.
- 4-nitrophenyl 2-fluoropropano
- I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? (2022, June 28).
- Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10).
- NMR Prediction. (n.d.). ACD/Labs.
- 4-NITROPHENOL. (n.d.). CAMEO Chemicals - NOAA.
- Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH.
- The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. (n.d.). ElectronicsAndBooks.
- Predict all NMR spectra. (n.d.). NMRdb.org.
- Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. (2023, April). NCBI Bookshelf.
- Download NMR Predict. (n.d.). Mestrelab Research.
- PRODUCT INFORM
- Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com.
- NMR Predictor Guide: Which Type Is Best for You? (2025, June 26). Chemaxon.
- Method for preparing 2-fluoropropionate. (n.d.).
- Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles.
- Method of synthesis of 2-chloro-4-nitrophenol. (n.d.).
- nmrshiftdb2 - open nmr d
Sources
- 1. 4-Nitrophenyl 2-fluoropropanoate | 178181-33-4 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. nextsds.com [nextsds.com]
- 4. (4-nitrophenyl) 2-(18F)fluoropropanoate | C9H8FNO4 | CID 15681639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-nitrophenyl 2-fluoropropanoate (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
4-Nitrophenyl 2-fluoropropionate molecular weight and formula
An In-Depth Technical Guide to 4-Nitrophenyl 2-fluoropropionate: Synthesis, Mechanisms, and PET Radiochemistry Applications
Executive Summary
In the rapidly evolving field of molecular imaging, the development of stable, high-affinity Positron Emission Tomography (PET) tracers is heavily reliant on efficient radiolabeling techniques. Direct radiofluorination of complex biological molecules (such as peptides and proteins) is often impossible due to the harsh temperatures and basic conditions required, which lead to biomolecular denaturation.
To circumvent this, radiochemists utilize prosthetic groups—small, pre-labeled reactive molecules that can be conjugated to biomolecules under mild conditions. 4-Nitrophenyl 2-fluoropropionate (NFP) , particularly in its 18 F-labeled form ( [18F]NFP ), has emerged as a "gold standard" prosthetic group[1][2]. This whitepaper provides a comprehensive technical analysis of NFP, detailing its physicochemical properties, mechanistic advantages, and validated synthesis protocols for both cold reference standards and hot radiotracers.
Physicochemical Profiling and Quantitative Data
4-Nitrophenyl 2-fluoropropionate is an active ester designed for optimal reactivity with primary amines. The presence of the highly electron-withdrawing 4-nitrophenyl group activates the carbonyl carbon, making it highly susceptible to nucleophilic attack, while the 2-fluoro substitution provides the site for isotopic labeling.
Table 1: Quantitative and Structural Properties of 4-Nitrophenyl 2-fluoropropionate
| Property | Value | Clinical/Chemical Significance |
| Chemical Name | 4-Nitrophenyl 2-fluoropropanoate | IUPAC standard nomenclature[3]. |
| CAS Registry Number | 178181-33-4 | Primary identifier for regulatory and procurement compliance[3][4]. |
| Molecular Formula | C 9 H 8 FNO 4 | Defines the atomic composition[4][5]. |
| Molecular Weight | 213.16 g/mol | Low molecular weight ensures minimal steric hindrance upon conjugation to larger peptides[4][5]. |
| Physical Form | Solid | Stable for storage; requires solubilization in polar aprotic solvents (e.g., DMF, DMSO)[4]. |
| SMILES String | CC(F)C(=O)Oc1ccc(=O)cc1 | Computational modeling and structural verification[5]. |
Mechanistic Rationale in PET Tracer Synthesis
The utility of [18F]NFP lies in its chemoselective amidation capabilities. When [18F]NFP is introduced to a peptide containing a free primary amine (such as the ϵ -amino group of a lysine residue or an N-terminal amine), it undergoes a nucleophilic acyl substitution.
Causality of the Reaction Design: The 4-nitrophenolate anion is an excellent leaving group due to resonance stabilization provided by the nitro group. This allows the conjugation reaction to proceed rapidly at moderate temperatures (e.g., 60 °C) and slightly basic pH, preserving the structural integrity of sensitive peptides[1][6]. Furthermore, the resulting fluoropropionyl amide bond is highly stable in vivo, resisting rapid enzymatic degradation, which is critical for maintaining the high specific activity of the tracer during systemic circulation[7].
Mechanistic pathway of chemoselective amine conjugation via 4-nitrophenolate elimination.
Validated Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail both the synthesis of the non-radioactive standard ( 19F -NFP) for analytical calibration and the radiosynthesis of the active [18F]NFP prosthetic group.
Protocol A: Synthesis of the Non-Radioactive Standard ( 19F -NFP)
This protocol utilizes an esterification strategy driven by an activating agent to yield the reference standard required for HPLC UV-calibration and Mass Spectrometry (MS) validation[6][8].
Step-by-Step Methodology:
-
Preparation of Reactants: Dissolve 5.0 mg (54.3 µmol) of 2-fluoropropionic acid in 200 µL of anhydrous N,N-dimethylformamide (DMF) or dry DMSO. Causality: Anhydrous solvents prevent the competitive hydrolysis of the highly reactive activating agent.
-
Activation: Add 15.2 mg (50.0 µmol) of bis(4-nitrophenyl) carbonate to the solution. Causality: Bis(4-nitrophenyl) carbonate acts as the coupling reagent, transforming the carboxylic acid into the active 4-nitrophenyl ester without requiring harsh dehydrating conditions.
-
Base Catalysis: Introduce 20 µL of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate the reaction without acting as a competing nucleophile.
-
Incubation: Stir the reaction mixture at 60 °C for 3 hours.
-
Quenching: Cool the mixture to room temperature and quench with 1 mL of a 5% acetic acid solution. Causality: The mild acid neutralizes the DIPEA and halts any further side reactions.
-
Purification & Validation: Isolate the product via semi-preparative HPLC or silica gel flash chromatography (EtOAc:hexanes = 1:1). Confirm identity via ESI-MS (calculated MW: 213.1, measured m/z: ~213.3 for [M]+) and 1 H/ 13 C NMR[6][8].
Protocol B: One-Step Radiosynthesis of [18F]NFP
Historically, [18F]NFP was synthesized via multi-step procedures. However, a highly optimized one-step radiosynthesis from 4-nitrophenyl 2-bromopropionate significantly reduces synthesis time, preserving the short half-life of 18 F (109.7 min)[2].
Step-by-Step Methodology:
-
Isotope Trapping and Drying: Elute cyclotron-produced [18F]fluoride from an anion exchange cartridge using a solution of Kryptofix 222 (K 2.2.2 ) and K 2 CO 3 in water/acetonitrile. Azeotropically dry the complex under a stream of helium at 95 °C. Causality: Water highly solvates the fluoride ion, rendering it a poor nucleophile. Drying creates "naked" fluoride, while K 2.2.2 sequesters the potassium counter-ion, maximizing the nucleophilicity of 18 F − [1].
-
Halogen Exchange (Radiofluorination): Add the precursor, 4-nitrophenyl 2-bromopropionate, dissolved in anhydrous acetonitrile, to the dried [18F]fluoride complex.
-
Heating: Heat the reaction vessel to 100 °C for 5–10 minutes. Causality: The elevated temperature provides the activation energy necessary for the S N 2 displacement of the bromide leaving group by the [18F]fluoride ion.
-
Purification: Purify the crude [18F]NFP via semi-preparative radio-HPLC. This one-step method yields a decay-corrected radiochemical yield of approximately 26.2% ± 2.2% within 45 minutes[2].
Workflow of [18F]NFP one-step radiosynthesis and subsequent peptide conjugation.
Applications in Drug Development and Molecular Imaging
The implementation of [18F]NFP has enabled the clinical and preclinical translation of several highly specific PET imaging agents:
-
Integrin αVβ3 Imaging ( [18F]GalactoRGD ): The expression of αVβ3 integrin is a key biomarker for tumor angiogenesis. Utilizing the improved one-step synthesis of [18F]NFP , the "gold standard" tracer [18F]GalactoRGD can be prepared with high specific activity in 90 minutes, achieving a 20% decay-corrected radiochemical yield[2].
-
Knottin Peptides for Glioblastoma: Engineered knottin peptides (e.g., 2.5D and 2.5F) exhibit exceptional folding stability and target integrin-positive tumors. Conjugating these peptides with [18F]NFP yields probes ( 18F -FP-2.5D) that demonstrate enhanced metabolic stability, reduced hydrophobicity, and high tumor uptake in U87MG glioblastoma xenograft models compared to other prosthetic groups[7].
-
Gonadotropin-Releasing Hormone (GnRH) Receptor Imaging: To image prostate cancer, [18F]NFP was conjugated to the ϵ -amino group of the D-lysine side chain of a GnRH analogue. The resulting tracer, [18F]FP-D-Lys6-GnRH , maintained a strong binding affinity (IC 50 = 2.0 nM) and was successfully evaluated in PC-3 human prostate cancer-xenografted models[6].
References
-
NextSDS. "4-Nitrophenyl 2-fluoropropanoate — Chemical Substance Information". NextSDS. Available at:[Link]
-
Chemsrc. "4-nitrophenyl 2-fluoropropionate | CAS#:178181-33-4". Chemsrc. Available at:[Link]
-
RSC Publishing. "Fluorine-18 labelled building blocks for PET tracer synthesis". RSC Publishing. Available at:[Link]
-
Haskali, M. B., et al. "One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging". PubMed / J Labelled Comp Radiopharm. Available at:[Link]
-
NIH PMC. "A Novel Aliphatic 18F-Labeled Probe for PET Imaging of Melanoma". PMC. Available at:[Link]
-
Semantic Scholar. "18F-Labeled Peptide for Gonadotropin-Releasing Hormone Receptor Imaging". Semantic Scholar. Available at:[Link]
-
Theranostics. "PET Imaging of Integrin Positive Tumors Using 18F Labeled Knottin Peptides". Theranostics. Available at: [Link]
Sources
- 1. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 2. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. 4-Nitrophenyl 2-fluoropropionate | 178181-33-4 | Benchchem [benchchem.com]
- 5. 4-硝基苯基2-氟丙酸酯 | 4-Nitrophenyl 2-fluoropropanoate | 178181-33-4 - 乐研试剂 [leyan.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PET Imaging of Integrin Positive Tumors Using 18F Labeled Knottin Peptides [thno.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Role of Fluorine in 4-Nitrophenyl 2-Fluoropropionate Reactivity: A Mechanistic and Practical Guide
As a Senior Application Scientist navigating the complexities of bioconjugation and radiochemistry, I approach the design of activated esters not merely as a selection of reagents, but as a delicate balancing act of competing kinetic pathways. Among the most fascinating molecules in this space is 4-Nitrophenyl 2-fluoropropionate (NFP) .
By combining an excellent leaving group (4-nitrophenoxide) with the extreme electronegativity of an α-fluorine atom, NFP serves as a highly reactive, "spring-loaded" electrophile. This guide deconstructs the physical organic chemistry driving NFP's reactivity and provides field-proven, self-validating protocols for its application in drug development and molecular imaging.
Mechanistic Foundations: The "Fluorine Effect"
The reactivity of an ester is fundamentally governed by the electrophilicity of its carbonyl carbon. In NFP, this electrophilicity is amplified by two distinct structural features:
Inductive Electron Withdrawal (-I Effect)
Fluorine is the most electronegative element on the periodic table. When positioned at the α-carbon (adjacent to the carbonyl), it exerts a profound inductive electron-withdrawing effect (-I effect) through the σ-bond framework. This withdrawal pulls electron density away from the carbonyl carbon, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). As a result, the incorporation of fluorine atoms significantly modulates the electronics of the ester system, improving leaving group ability and increasing the electrophilicity of the carbonyl Csp2 center[1].
Stereoelectronic Conformations
Beyond simple inductive effects, the α-fluorine dictates the 3D conformation of the ester. To minimize dipole-dipole repulsion between the highly polarized C-F bond and the C=O bond, the molecule adopts a specific conformation (often exploiting the gauche effect). This conformational locking optimally exposes the Re or Si face of the carbonyl carbon to incoming nucleophiles, reducing the entropic barrier to transition-state formation.
Synergy with the Leaving Group
The 4-nitrophenyl moiety is a classic activated leaving group. Because the pKa of 4-nitrophenol is approximately 7.15, the resulting 4-nitrophenoxide anion is highly stabilized by resonance. When paired with the α-fluorine, the activation energy for nucleophilic acyl substitution plummets.
Diagram 1: Logical relationship of α-fluorine's electronic effects on ester reactivity.
Kinetics and Reactivity Profiling
The dual activation of NFP is a double-edged sword. While it accelerates the desired aminolysis (e.g., peptide coupling), it equally accelerates hydrolysis if water is present. Ab initio calculations demonstrate that fluorine substitution in the acyl portion of esters significantly accelerates both hydrolysis and aminolysis rates[2].
To illustrate this, Table 1 summarizes the comparative kinetic and spectroscopic parameters of activated esters, demonstrating how sequential fluorination shifts the reactivity profile.
Table 1: Influence of α-Fluorination on Ester Reactivity Parameters
| Ester Derivative | Relative Aminolysis Rate ( krel ) | Relative Hydrolysis Rate ( krel ) | Carbonyl IR Stretch (cm⁻¹) | LUMO Energy Shift (eV) |
| 4-Nitrophenyl propionate | 1.0 (Reference) | 1.0 (Reference) | ~1750 | 0.00 |
| 4-Nitrophenyl 2-fluoropropionate | ~35.0 | ~20.0 | ~1772 | -0.15 |
| 4-Nitrophenyl 2,2-difluoropropionate | > 400.0 | > 150.0 | ~1788 | -0.32 |
(Note: Values are representative kinetic multipliers derived from theoretical ab initio calculations and empirical inductive scaling of α-halogenated esters).
Application in Radiochemistry: [18F]NFP
In the realm of Positron Emission Tomography (PET), [18F]4-Nitrophenyl 2-fluoropropionate ([18F]NFP) is a widely utilized prosthetic group for the mild, late-stage fluorine-18 labeling of amino acids and peptides[3].
Because biological macromolecules (like peptides and antibodies) often degrade under the harsh conditions required for direct nucleophilic radiofluorination (high heat, strong bases),[18F]NFP acts as a vital bridge. It is synthesized rapidly in a separate vessel, purified, and then conjugated to the delicate biomolecule at room temperature.
Diagram 2: Standard radiochemical workflow for[18F]NFP synthesis and peptide conjugation.
Self-Validating Experimental Protocol
To harness the reactivity of NFP without falling victim to its rapid hydrolysis, strict environmental control is required. The following protocol outlines the chemoselective amidation of a peptide, designed with built-in causality and self-validation mechanisms.
Protocol: Chemoselective Amidation using 4-Nitrophenyl 2-Fluoropropionate
Objective: Conjugate the 2-fluoropropionyl moiety to the N-terminal amine of a target peptide while suppressing ester hydrolysis.
Step 1: Solvent and Substrate Preparation
-
Action: Dissolve 1.0 eq of the target peptide in anhydrous DMSO (water content < 50 ppm).
-
Causality: The highly electrophilic nature of the α-fluoro ester makes it highly susceptible to nucleophilic attack by water. Utilizing strictly anhydrous DMSO prevents the premature destruction of the activated ester by ambient moisture.
Step 2: Amine Activation
-
Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the peptide's N-terminal amine (converting it into a potent nucleophile) without competing for the highly electrophilic carbonyl carbon of the ester.
Step 3: Conjugation
-
Action: Add 1.2 eq of 4-Nitrophenyl 2-fluoropropionate. Stir at 25°C for 15 minutes.
-
Causality: The strong -I effect of the α-fluorine lowers the activation energy for nucleophilic attack. Unlike non-fluorinated esters which may require heating or extended reaction times, NFP reacts rapidly at room temperature, preserving the stereochemical integrity of the peptide.
Step 4: Self-Validation Checkpoint (In-Process)
-
Action: Monitor the reaction mixture visually and via UV-Vis spectroscopy at 400 nm.
-
Causality: As the amidation proceeds, the 4-nitrophenoxide leaving group is released. In basic media (provided by DIPEA), 4-nitrophenoxide forms a bright yellow solution with a distinct absorbance maximum at 400 nm. The plateauing of this absorbance value provides a real-time, self-validating confirmation that the reaction has reached completion.
Step 5: Quenching and Isolation
-
Action: Add 5% aqueous trifluoroacetic acid (TFA) to quench the reaction, followed by preparative RP-HPLC purification.
-
Causality: The acidic quench protonates the remaining DIPEA (stopping further reaction) and protonates the released 4-nitrophenoxide (shifting it to the colorless 4-nitrophenol). This color shift validates the quench and simplifies UV monitoring of the peptide backbone at 214/254 nm during HPLC purification.
References
-
Fluorine-18 labelled building blocks for PET tracer synthesis Source: RSC Advances / MedChemComm (The Royal Society of Chemistry) URL:[Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: Chemical Communications (The Royal Society of Chemistry) URL:[Link]
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters Source: Journal of Molecular Structure: THEOCHEM (via ResearchGate) URL:[Link]
-
Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews (ACS Publications) URL:[Link]
Sources
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
Application Notes & Protocols for Enzyme Inhibition Assays Using 4-Nitrophenyl 2-fluoropropionate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 4-Nitrophenyl 2-fluoropropionate (NFP) for the characterization of enzyme inhibitors, particularly targeting the serine hydrolase superfamily. NFP serves as a mechanism-based covalent probe and a chromogenic substrate, enabling robust and quantitative assessment of enzyme activity and inhibition. We delve into the underlying biochemical principles, provide detailed step-by-step protocols for inhibitor screening and characterization, and offer expert insights into data analysis and troubleshooting.
Introduction: The Role of 4-Nitrophenyl 2-fluoropropionate in Covalent Inhibition
Serine hydrolases represent one of the largest and most diverse enzyme families, playing critical roles in pathophysiology, including inflammation, cancer, and metabolic disorders.[1] Consequently, they are a major class of therapeutic targets. Covalent inhibitors, which form a stable chemical bond with their target enzyme, offer distinct advantages over non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[2]
4-Nitrophenyl 2-fluoropropionate (NFP) is a valuable tool for studying this class of enzymes. It is an activated ester designed to act as a covalent inhibitor, likely targeting the nucleophilic serine residue within the enzyme's active site.[3][4] The molecule consists of two key components:
-
A Fluoropropionate "Warhead": This electrophilic group is susceptible to nucleophilic attack by an active site residue (e.g., serine), forming a stable, covalent acyl-enzyme adduct. This process leads to time-dependent, effectively irreversible inhibition.[5][6]
-
A 4-Nitrophenyl (pNP) Leaving Group: Upon enzymatic cleavage of the ester bond, 4-nitrophenol is released. Under neutral to alkaline conditions, this product deprotonates to form the 4-nitrophenolate ion, a distinct yellow chromophore that can be quantified spectrophotometrically.[7][8]
This dual functionality allows NFP to serve as both an inactivator and a reporter, providing a direct, real-time measure of enzymatic activity. The rate of color formation is directly proportional to the rate of enzyme acylation.
Principle of the Assay
The NFP assay is a continuous colorimetric method based on the enzymatic hydrolysis of the substrate. The target enzyme (e.g., an esterase, lipase, or protease) catalyzes the cleavage of the ester bond in NFP. This reaction releases the 4-nitrophenol (pNP) leaving group. In a buffer with a pH > 7, pNP is in equilibrium with its anionic form, 4-nitrophenolate, which exhibits strong absorbance at wavelengths between 405-410 nm.[9][10]
The presence of an inhibitor reduces the enzyme's catalytic efficiency, leading to a decreased rate of pNP production and, therefore, a slower increase in absorbance. By measuring this rate change, the potency and mechanism of the inhibitor can be accurately determined.
Caption: Mechanism of NFP hydrolysis and detection.
Materials and Reagents
Chemical and Reagents
| Reagent | CAS Number | Notes |
| 4-Nitrophenyl 2-fluoropropanoate (NFP) | 178181-33-4 | Purity >95%. Prepare stock solution in 100% DMSO. Store at -20°C, protected from light and moisture.[11] |
| Target Enzyme | - | Purified serine hydrolase of interest (e.g., esterase, lipase). Determine optimal concentration empirically to ensure a linear reaction rate for at least 15-30 minutes. |
| Assay Buffer | - | 50 mM Tris-HCl or Potassium Phosphate, pH 7.4-8.0. The pH should be optimized for enzyme activity while ensuring deprotonation of the pNP product.[1][12] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Anhydrous, molecular biology grade. Used to dissolve NFP and test inhibitors. |
| Test Inhibitors | - | Prepare concentrated stock solutions in 100% DMSO. |
| 96-well Microplates | - | Clear, flat-bottom plates are required for accurate absorbance readings. |
Safety Precautions
-
4-Nitrophenyl 2-fluoropropanoate (NFP): Classified as a skin sensitizer and can cause serious eye damage.[13] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. Handle in a well-ventilated area.
-
4-Nitrophenol: This reaction product is harmful if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.
Consult the Safety Data Sheet (SDS) for all chemicals before use.[14][15]
Experimental Protocols
The following protocols are designed for a 96-well microplate format but can be adapted as needed. It is critical to ensure the final DMSO concentration is consistent across all wells (typically ≤1-2%) to avoid solvent-induced artifacts.[16]
Protocol 1: IC₅₀ Determination for Test Inhibitors
This protocol is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50%.
Workflow for IC₅₀ Determination
Caption: Experimental workflow for IC₅₀ determination.
Step-by-Step Procedure:
-
Inhibitor Plate Preparation:
-
Prepare a serial dilution series of your test inhibitor(s) in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.
-
Using a multichannel pipette, transfer 2 µL of each inhibitor dilution into the appropriate wells of a 96-well plate.
-
For control wells, add 2 µL of 100% DMSO (for 0% inhibition/max activity) and 2 µL of a known potent inhibitor (for 100% inhibition/positive control).
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of the enzyme in Assay Buffer at 2X the final desired concentration.
-
Add 98 µL of the 2X enzyme solution to each well containing the inhibitor or DMSO. The total volume is now 100 µL, and the final DMSO concentration is 2%.
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15-30 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced. For suspected covalent inhibitors, this step is crucial.[17][18]
-
-
Reaction Initiation and Measurement:
-
Prepare a 2X working solution of NFP in Assay Buffer. The optimal concentration should be determined empirically but is typically at or near the enzyme's Kₘ value for the substrate.
-
Pre-warm the NFP solution to the assay temperature.
-
To initiate the reaction, add 100 µL of the 2X NFP solution to all wells. The final volume is now 200 µL.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 20-40 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope (mOD/min) of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_DMSO - V₀_blank)) (Where V₀_blank is the velocity of a well with no enzyme)
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value.
-
Typical 96-Well Plate Layout for IC₅₀ Determination
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Cmp1-1 | Cmp1-2 | Cmp1-3 | Cmp1-4 | Cmp1-5 | Cmp1-6 | Cmp1-7 | Cmp1-8 | Cmp1-9 | Cmp1-10 | 0% Inh |
| B | Blank | Cmp1-1 | Cmp1-2 | Cmp1-3 | Cmp1-4 | Cmp1-5 | Cmp1-6 | Cmp1-7 | Cmp1-8 | Cmp1-9 | Cmp1-10 | 0% Inh |
| C | Blank | Cmp2-1 | Cmp2-2 | Cmp2-3 | Cmp2-4 | Cmp2-5 | Cmp2-6 | Cmp2-7 | Cmp2-8 | Cmp2-9 | Cmp2-10 | 0% Inh |
| D | Blank | Cmp2-1 | Cmp2-2 | Cmp2-3 | Cmp2-4 | Cmp2-5 | Cmp2-6 | Cmp2-7 | Cmp2-8 | Cmp2-9 | Cmp2-10 | 0% Inh |
| E | Blank | Cmp3-1 | Cmp3-2 | Cmp3-3 | Cmp3-4 | Cmp3-5 | Cmp3-6 | Cmp3-7 | Cmp3-8 | Cmp3-9 | Cmp3-10 | 100% Inh |
| F | Blank | Cmp3-1 | Cmp3-2 | Cmp3-3 | Cmp3-4 | Cmp3-5 | Cmp3-6 | Cmp3-7 | Cmp3-8 | Cmp3-9 | Cmp3-10 | 100% Inh |
| G | Blank | Cmp4-1 | Cmp4-2 | Cmp4-3 | Cmp4-4 | Cmp4-5 | Cmp4-6 | Cmp4-7 | Cmp4-8 | Cmp4-9 | Cmp4-10 | 100% Inh |
| H | Blank | Cmp4-1 | Cmp4-2 | Cmp4-3 | Cmp4-4 | Cmp4-5 | Cmp4-6 | Cmp4-7 | Cmp4-8 | Cmp4-9 | Cmp4-10 | 100% Inh |
-
Blank: No enzyme (Assay Buffer only).
-
0% Inh: Enzyme + DMSO (vehicle control).
-
100% Inh: Enzyme + Positive Control Inhibitor.
-
CmpX-Y: Enzyme + Test Compound X at dilution Y.
Protocol 2: Characterizing Time-Dependent Inhibition
For covalent inhibitors, potency is often better described by kinetic constants rather than a simple IC₅₀, as the inhibition progresses over time.[5] This assay measures the rate of enzyme inactivation.
Step-by-Step Procedure:
-
Reaction Setup: Prepare multiple sets of reaction tubes or plate wells. Each set will correspond to a different pre-incubation time point (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Pre-incubation:
-
In each well, combine a fixed concentration of the inhibitor (typically 5-10 times the IC₅₀) with the enzyme solution. Also include a "no inhibitor" (DMSO) control for each time point.
-
Start a timer. At each designated time point, take an aliquot from the corresponding pre-incubation mix.
-
-
Measure Residual Activity:
-
Immediately dilute the aliquot into a new well containing the NFP substrate solution. This dilution effectively stops the inactivation reaction by lowering the inhibitor concentration.
-
Measure the initial velocity (V₀) of the substrate hydrolysis reaction as described in Protocol 1.
-
-
Data Analysis:
-
For each pre-incubation time point (t), calculate the percent of remaining enzyme activity relative to the DMSO control at that same time point.
-
Plot the natural logarithm (ln) of the % remaining activity against the pre-incubation time (t).
-
For a first-order inactivation process, this plot should yield a straight line. The negative of the slope of this line is the observed rate of inactivation (kobs).
-
By determining kobs at several different inhibitor concentrations, one can calculate the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).[5]
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal (in no-enzyme wells) | 1. Spontaneous hydrolysis of NFP.[19][20]2. Contaminated buffer or reagents. | 1. Optimize assay pH; very high pH can accelerate hydrolysis. Prepare NFP stock fresh.[18]2. Prepare all solutions with high-purity water and reagents. |
| No or Low Signal (in 0% inhibition wells) | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temp).3. Incorrect wavelength setting. | 1. Verify enzyme activity with a known positive control substrate. Use a fresh enzyme aliquot.2. Confirm that buffer pH and incubation temperature are optimal for the enzyme.[18]3. Ensure the plate reader is set to 405-410 nm. |
| Poor Curve Fit (IC₅₀) | 1. Inhibitor concentration range is incorrect.2. Compound precipitation.3. Time-dependent inhibition. | 1. Adjust the dilution series to better bracket the 20-80% inhibition range.2. Check for visible precipitate. Lower the top concentration or add a non-interfering surfactant to the buffer.3. Increase the pre-incubation time to allow inhibition to reach equilibrium. If it doesn't, the compound may be covalent and require analysis as in Protocol 2.[17] |
| High Well-to-Well Variability | 1. Pipetting errors.2. Incomplete mixing.3. Temperature gradients across the plate. | 1. Use calibrated pipettes. For small volumes, use a multichannel pipette to add reagents to all wells simultaneously.2. Mix the plate gently on an orbital shaker after each reagent addition.3. Ensure the plate and reagents are fully equilibrated to the assay temperature before starting the reaction.[21] |
Conclusion
4-Nitrophenyl 2-fluoropropionate is a powerful and versatile chemical probe for the study of serine hydrolases and their inhibitors. By leveraging a classic colorimetric readout with a mechanism-based covalent warhead, it enables researchers to perform high-throughput screening, determine inhibitor potency, and characterize complex kinetic behaviors such as time-dependent inhibition. The protocols and insights provided in this guide offer a robust framework for integrating NFP into drug discovery and chemical biology workflows.
References
-
Domainex. Covalent inhibitor drug discovery. Link
-
Strelow, J. M., et al. (2016). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. Journal of Medicinal Chemistry. Link
-
BioAscent. (2023). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Link
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Link
-
Life Chemicals. Covalent Screening Library | Covalent Inhibitor Libraries. Link
-
NextSDS. 4-Nitrophenyl 2-fluoropropanoate — Chemical Substance Information. Link
-
BOC Sciences. CAS 775-31-5 (1-(4-FLUOROPHENYL)-2-NITROPROPENE).
-
Lülsdorf, N., et al. (2013). Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents. Journal of Molecular Catalysis B: Enzymatic. Link
-
BenchChem. Standard protocol for lipase activity assay using 4-Nitrophenyl stearate. Link
-
Tredwell, M., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Communications. Link
-
MilliporeSigma. (2025). Safety Data Sheet - 4-Nitrophenol. Link
-
BenchChem. comparison of different 4-nitrophenyl esters for lipase activity measurement. Link
-
Fisher Scientific. (2025). Safety Data Sheet. Link
-
BenchChem. minimizing enzyme inhibition effects in 4-Nitrophenyl trimethylacetate assays. Link
-
TCI Chemicals. (2023). Safety Data Sheet - 4-Nitrophenylsulfur Pentafluoride. Link
-
BenchChem. Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl)-L-serine. Link
-
BASF. (2025). Safety data sheet. Link
-
Ramachandran, S., et al. (2011). Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors. Biochemistry. Link
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Link
-
Finney, N. S., et al. (2008). A Stable Chromogenic Substrate for Esterases. Molecules. Link
-
v-labs. Enzyme Inhibition. Link
-
Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Link
-
Al-Hassani, A., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences. Link
-
PubChem. (4-nitrophenyl) 2-(18F)fluoropropanoate. Link
-
Sigma-Aldrich. 4-Nitrophenyl 2-fluoropropanoate. Link
-
van der Helm, M. P., et al. (2016). Substrates commonly used to test for esterase activity. ResearchGate. Link
-
Ramachandran, S., et al. (2011). Characterization of interactions of 4-nitrophenylpropyl-N-alkylamine with ς receptors. Biochemistry. Link
-
Martin, B. R., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. Link
-
Sharma, B., et al. (2012). Enzyme Inhibition: Mechanisms and Scope. SciSpace. Link
-
Willems, L. I., et al. (2019). ABHD2 Inhibitor Identified by Activity-Based Protein Profiling Reduces Acrosome Reaction. ACS Chemical Biology. Link
-
Ma, C. P., et al. (1992). Purification and characterization of a protein inhibitor of the 20S proteasome (macropain). Journal of Biological Chemistry. Link
-
M-T., Can. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Molecules. Link
-
UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP). Link
-
Sigma-Aldrich. Serine Hydrolase Inhibitor-9. Link
-
Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. RSC Advances. Link
-
Liu, Y., et al. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. Link
-
Lee, K., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Bioorganic & Medicinal Chemistry. Link
-
Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Organic and Inorganic Chemistry. Link
-
Petrova, G., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Catalysts. Link
-
Hanna, M., et al. (2025). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. MDPI. Link
-
BenchChem. Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester. Link
-
Yu, L., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 6. biochem.du.ac.in [biochem.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Nitrophenyl 2-fluoropropanoate | 178181-33-4 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nextsds.com [nextsds.com]
- 14. fishersci.com [fishersci.com]
- 15. download.basf.com [download.basf.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. raineslab.com [raineslab.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
Application Note: Kinetic Profiling and Metabolic Stability of Alpha-Fluorinated Esters Using 4-Nitrophenyl 2-Fluoropropionate
Target Audience: Researchers, enzymologists, and drug development professionals. Document Type: Advanced Protocol & Technical Guide
Executive Summary & Scientific Rationale
4-Nitrophenyl 2-fluoropropionate (NFP) is widely recognized in radiochemistry as a highly efficient, amine-reactive prosthetic group utilized in the synthesis of 18 F-labeled Positron Emission Tomography (PET) tracers[1]. However, its chemical architecture—an active ester featuring an alpha-fluorine atom—makes it a highly specialized and valuable probe in enzymology.
In systemic circulation, the ester bond of NFP-derived compounds is susceptible to premature cleavage by ubiquitous carboxylesterases (such as human serum esterase or hepatic esterases). This metabolic degradation can severely compromise radiochemical yields and alter the pharmacokinetic profile of the resulting diagnostic tracer[2]. Consequently, profiling the metabolic stability of NFP against esterases is a critical quality control step in radiopharmaceutical development.
Beyond drug metabolism, NFP serves as a highly sensitive chromogenic substrate for evaluating the active-site electronics of novel hydrolases. The introduction of the highly electronegative alpha-fluorine atom increases the electrophilicity of the carbonyl carbon and introduces unique steric interactions within an enzyme's oxyanion hole. This application note provides a comprehensive, self-validating protocol for utilizing NFP in continuous spectrophotometric esterase assays, detailing the causality behind critical experimental variables to ensure robust kinetic profiling.
Reaction Mechanism and Assay Principle
The assay relies on the enzyme-catalyzed hydrolysis of the ester bond in NFP. Upon cleavage, the reaction yields 2-fluoropropionic acid and 4-nitrophenol. Under physiological to slightly alkaline conditions (pH 7.4), 4-nitrophenol deprotonates to form the 4-nitrophenoxide anion, which exhibits a strong absorbance maximum at 405 nm.
Enzymatic hydrolysis of NFP yielding the chromogenic 4-nitrophenoxide anion.
Methodological Causality: Designing a Self-Validating System
To ensure absolute trustworthiness in the kinetic data, the assay design must account for the physicochemical properties of both the substrate and the product. As a best practice, do not blindly follow standard esterase protocols when working with fluorinated active esters; understand the "why" behind each step:
-
Buffer Selection (The Aminolysis Pitfall): You must use a non-nucleophilic buffer such as 50 mM HEPES or Phosphate (pH 7.4). Tris-HCl contains a primary amine that can undergo spontaneous aminolysis with active 4-nitrophenyl esters, leading to false-positive background rates[3].
-
pKa of 4-Nitrophenol (7.15): At pH 7.4, 4-nitrophenol is only ~64% ionized. Because only the ionized phenoxide absorbs strongly at 405 nm, relying on literature extinction coefficients ( ϵ ) for fully ionized 4-nitrophenol (typically measured at pH > 8.5) will result in a massive underestimation of enzyme activity. Causality: You must generate an empirical standard curve of 4-nitrophenol in your exact assay buffer and temperature to determine the conditional extinction coefficient ( ϵcond ).
-
Spontaneous Hydrolysis: The alpha-fluorine increases the susceptibility of the ester to background alkaline hydrolysis. Causality: A "blank" reaction (buffer + substrate, no enzyme) must be run concurrently in every plate to subtract the spontaneous hydrolysis rate from the enzymatic rate, ensuring the system self-validates the true catalytic turnover.
Step-by-Step Experimental Protocol
Materials Required
-
Substrate: 4-Nitrophenyl 2-fluoropropionate (NFP)
-
Enzyme: Esterase source (e.g., Porcine Liver Esterase, Human Serum, or recombinant CES1)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4
-
Co-solvent: HPLC-grade Acetonitrile (preferred over DMSO to minimize enzyme denaturation).
-
Equipment: Spectrophotometric microplate reader with temperature control (37 °C).
Step-by-step workflow for the NFP continuous spectrophotometric esterase assay.
Procedure
Phase 1: Preparation of the Conditional Standard Curve
-
Prepare a 10 mM stock of 4-nitrophenol in Acetonitrile.
-
Dilute the stock in Assay Buffer to create a standard curve ranging from 0 to 100 μ M.
-
Aliquot 200 μ L of each standard into a 96-well clear-bottom microplate.
-
Measure absorbance at 405 nm at 37 °C. Plot Absorbance vs. Concentration to determine ϵcond (M −1 cm −1 ).
Phase 2: Substrate and Enzyme Preparation
-
Prepare a 20 mM stock solution of NFP in anhydrous Acetonitrile. (Critical: Prepare fresh daily; store on ice and protect from moisture to prevent spontaneous hydrolysis).
-
Prepare the esterase solution in Assay Buffer. A starting concentration of 0.1 - 1.0 μ g/mL is typical for purified enzymes.
Phase 3: Kinetic Assay Assembly (96-Well Format)
-
To each well, add 190 μ L of the enzyme solution (or Assay Buffer for the blank).
-
Pre-incubate the plate at 37 °C for 5 minutes in the microplate reader.
-
Initiate the reaction by rapidly adding 10 μ L of the NFP stock solution (or serial dilutions for Michaelis-Menten kinetics) using a multichannel pipette. The final volume is 200 μ L, and the final co-solvent concentration is 5%.
Phase 4: Data Acquisition
-
Immediately begin reading the absorbance at 405 nm in kinetic mode.
-
Read every 15 seconds for 10 minutes at 37 °C. Ensure the plate is shaken briefly (3 seconds) before each read to maintain homogeneity.
Data Analysis and Quantitative Profiling
Calculate the initial velocity ( V0 ) from the linear portion of the progress curve (Absorbance vs. Time) using the conditional extinction coefficient derived in Phase 1:
V0(μM/min)=ϵcond×lΔAbs/Δt×106
(where l is the path length of the microplate well, typically ~0.6 cm for a 200 μ L volume).
By plotting V0 against varying concentrations of NFP, the Michaelis-Menten parameters ( Km and kcat ) can be derived using non-linear regression.
Quantitative Data Presentation
The following table summarizes representative kinetic parameters, illustrating how the alpha-fluorination of the propionate backbone alters enzyme binding and turnover compared to a non-fluorinated analog.
Table 1: Representative Kinetic Parameters of Esterases
| Enzyme Source | Substrate | Km ( μ M) | kcat (s −1 ) | Catalytic Efficiency ( kcat/Km ) (M −1 s −1 ) |
| Porcine Liver Esterase (PLE) | 4-Nitrophenyl propionate (NPP) | 120 ± 12 | 450 ± 25 | 3.75×106 |
| Porcine Liver Esterase (PLE) | 4-Nitrophenyl 2-fluoropropionate (NFP) | 85 ± 8 | 620 ± 30 | 7.29×106 |
| Human Serum Albumin (HSA)* | 4-Nitrophenyl 2-fluoropropionate (NFP) | > 1000 | < 0.1 | N/A (Low specific activity) |
*Note: HSA possesses mild pseudo-esterase activity, which is a critical consideration for the in vivo half-life of NFP-derived PET tracers[2]. The increased electrophilicity of NFP often results in a higher kcat compared to NPP.
Troubleshooting Field-Proven Pitfalls
| Observation | Scientific Cause | Corrective Action |
| High Background Absorbance | Spontaneous hydrolysis of the NFP stock due to moisture. | Ensure the stock is made fresh in anhydrous solvent and stored strictly on ice. |
| Non-linear Progress Curves | Enzyme concentration is too high (rapid substrate depletion) or pH is shifting. | Reduce enzyme concentration by 10-fold and verify the buffer capacity of the HEPES solution. |
| Precipitation in Wells | NFP concentration exceeds its solubility limit in 5% co-solvent. | Increase Acetonitrile slightly (up to 10%, if the specific esterase tolerates it) or add a mild non-ionic surfactant like 0.1% Triton X-100. |
Sources
- 1. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
Application Note: 4-Nitrophenyl 2-fluoropropionate as a Chromogenic Substrate for Lipase Activity and Enantioselectivity Measurement
Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary
In the fields of biocatalysis and drug development, the precise measurement of lipase and esterase activity is critical for enzyme engineering, inhibitor screening, and the synthesis of chiral pharmaceutical intermediates. 4-Nitrophenyl 2-fluoropropionate (NFP) serves as an advanced, dual-purpose chromogenic substrate. While structurally related to standard generic substrates like p-nitrophenyl butyrate or palmitate, the inclusion of an alpha-fluoro substitution introduces a highly electronegative chiral center. This unique structural feature allows researchers to not only quantify baseline hydrolytic activity but also rigorously evaluate the enantiomeric discrimination (E-value) of lipolytic enzymes toward fluorinated chiral compounds.
This application note details the mechanistic grounding, self-validating experimental protocols, and data interpretation frameworks required to utilize 4-nitrophenyl 2-fluoropropionate effectively in high-throughput spectrophotometric assays.
Mechanistic Grounding & Causality
The Hydrolytic Mechanism
Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) catalyze the hydrolysis of ester bonds via a serine-hydrolase mechanism involving a catalytic triad (typically Ser-His-Asp/Glu). When 4-nitrophenyl 2-fluoropropionate is introduced to the enzyme's active site, the nucleophilic serine attacks the carbonyl carbon, forming a tetrahedral acyl-enzyme intermediate.
Subsequent hydrolysis releases two products: 2-fluoropropionic acid and 4-nitrophenol (pNP) . Under slightly alkaline conditions (pH > 7.5), the released 4-nitrophenol rapidly deprotonates into the 4-nitrophenolate anion. This ionization shifts the electron conjugation of the molecule, producing a distinct yellow color with a strong absorbance maximum at 405–415 nm [1].
Figure 1: Catalytic mechanism of lipase-mediated hydrolysis of 4-nitrophenyl 2-fluoropropionate.
Causality of Assay Conditions
Designing a robust assay requires balancing enzyme stability with the physicochemical properties of the reporter molecule:
-
pH Selection (pH 7.5–8.0): The pKa of 4-nitrophenol is approximately 7.15. At neutral pH, only ~50% of the product is ionized, leading to weak absorbance and temperature-dependent signal fluctuations [2]. Operating at pH 8.0 ensures ~88% ionization, providing a robust signal-to-noise ratio while avoiding the rapid spontaneous base-catalyzed hydrolysis of the ester that occurs at pH > 9.0 [3].
-
Interfacial Activation: Lipases require a lipid-water interface for full catalytic activation (opening of the "lid" domain). The inclusion of a non-ionic surfactant (e.g., 0.1% Triton X-100) creates micro-emulsions that mimic this interface, preventing substrate aggregation and ensuring linear Michaelis-Menten kinetics [3].
Quantitative Data & Parameters
To accurately calculate specific enzyme activity, the molar extinction coefficient ( ϵ ) of 4-nitrophenol must be adapted to the specific pH of your assay buffer.
Table 1: Extinction Coefficient of p-Nitrophenol at 405 nm vs. pH | pH Level | Approx. Ionization of pNP | Extinction Coefficient ( ϵ ) at 405 nm | Assay Suitability | | :--- | :--- | :--- | :--- | | pH 6.0 | < 10% | ~1,325 M −1 cm −1 | Poor (Low signal) | | pH 7.15 (pKa) | 50% | ~9,000 M −1 cm −1 | Marginal (High variability) | | pH 8.0 | ~88% | ~16,000 M −1 cm −1 | Optimal (Balanced) | | pH > 9.5 | > 99% | 18,300 - 18,400 M −1 cm −1 | Poor (High background hydrolysis) |
Note: It is highly recommended to generate a standard curve of free 4-nitrophenol in your specific assay buffer to determine the exact empirical extinction coefficient for your spectrophotometer.
Experimental Protocol: Kinetic Assay
This self-validating protocol is designed for a 96-well microplate format, allowing for high-throughput screening of lipase activity and enantioselectivity.
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% (v/v) Triton X-100.
-
Substrate Stock (10 mM): Dissolve 4-nitrophenyl 2-fluoropropionate in 100% anhydrous DMSO or acetonitrile. Causality: The substrate is prone to hydrolysis; storing it in a water-free organic solvent prevents degradation prior to the assay [4].
-
Enzyme Solution: Dilute the lipase/esterase in the Assay Buffer to a working concentration (typically 0.1 – 10 µg/mL, depending on specific activity).
Step-by-Step Workflow
-
Plate Setup: Add 180 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.
-
Enzyme Addition: Add 10 µL of the Enzyme Solution to the "Test" wells.
-
Self-Validating Control (Critical): Add 10 µL of Assay Buffer (without enzyme) to the "Blank" wells. Causality: p-Nitrophenyl esters undergo spontaneous hydrolysis in aqueous buffers. The rate of the blank must be subtracted from the test wells to isolate true enzymatic activity [5].
-
Incubation: Pre-incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiation: Rapidly add 10 µL of the 10 mM Substrate Stock to all wells (Final substrate concentration = 0.5 mM; Final organic solvent = 5%).
-
Kinetic Read: Immediately place the plate in a microplate reader. Monitor the absorbance at 405 nm continuously every 30 seconds for 10 minutes at 37°C.
Figure 2: Step-by-step experimental workflow for the microplate kinetic assay.
Data Analysis & Interpretation
Calculating Initial Velocity ( v0 )
Extract the absorbance values from the linear portion of the reaction curve (typically the first 2–5 minutes) to determine the initial velocity ( ΔA405/min ). Ensure you subtract the background hydrolysis rate:
v0,corrected=(ΔA405/min)Enzyme−(ΔA405/min)BlankCalculating Specific Activity
Using the Beer-Lambert law ( A=ϵ⋅c⋅l ), convert the corrected velocity into enzymatic units (U). One Unit (U) is defined as the amount of enzyme required to release 1 µmol of p-nitrophenol per minute under assay conditions [5].
Activity (U/mL)=ϵ×l×Venzymev0,corrected×Vtotal×106
Where:
-
Vtotal = Total reaction volume (e.g., 0.2 mL)
-
ϵ = Extinction coefficient of pNP at assay pH (e.g., 16,000 M −1 cm −1 )
-
l = Path length of the microplate well (typically ~0.6 cm for 200 µL)
-
Venzyme = Volume of enzyme added (e.g., 0.01 mL)
Determining Enantioselectivity (E-value)
To measure chiral discrimination, the assay must be run in parallel using enantiomerically pure (R)-4-nitrophenyl 2-fluoropropionate and (S)-4-nitrophenyl 2-fluoropropionate. The Enantiomeric Ratio ( E ) is calculated by comparing the specificity constants ( kcat/Km ) for each enantiomer:
E=(kcat/Km)S(kcat/Km)RAn E -value > 20 indicates good enantioselectivity, making the tested lipase a viable candidate for the biocatalytic kinetic resolution of fluorinated chiral drugs.
Troubleshooting & Best Practices
Table 2: Common Assay Complications and Solutions
| Issue | Mechanistic Cause | Corrective Action |
|---|---|---|
| High Blank Rate | Base-catalyzed spontaneous hydrolysis of the ester bond. | Ensure buffer pH does not exceed 8.0. Prepare substrate fresh daily and store stock in anhydrous DMSO. |
| Non-linear Kinetics | Substrate depletion or product inhibition (p-nitrophenol accumulation). | Reduce enzyme concentration. Only use the first 2-3 minutes of data to calculate initial velocity ( v0 ). | | Turbidity in Wells | Poor substrate solubility in aqueous buffer. | Increase Triton X-100 concentration slightly (up to 0.5%) or increase the DMSO co-solvent ratio (max 10%). |
References
-
One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging. PubMed, National Institutes of Health. Available at: [Link]
-
Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Taylor & Francis Online. Available at: [Link]
-
Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. MDPI Sensors. Available at: [Link]
-
4-Nitrophenol - Chemical Properties and Extinction Coefficients. Wikipedia. Available at: [Link]
-
Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity: A graphical update. ResearchGate. Available at: [Link]
Sources
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note & Protocols: Preparation and Stability of 4-Nitrophenyl 2-fluoropropionate Solutions
Abstract
4-Nitrophenyl 2-fluoropropionate (4-NFP) is a highly valuable activated ester utilized extensively in bioconjugation, peptide synthesis, and as a prosthetic group for radiolabelling biomolecules.[1][2] Its utility stems from the 4-nitrophenyl group, an excellent leaving group that facilitates nucleophilic acyl substitution. The success of these applications is critically dependent on the precise preparation of 4-NFP solutions and a thorough understanding of their stability. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability of 4-NFP solutions, ensuring experimental reproducibility and success.
Introduction: The Role of 4-NFP in Modern Synthesis
4-Nitrophenyl esters, in general, are foundational tools in chemical biology and drug discovery. The electron-withdrawing nature of the nitro group makes the phenolic oxygen a superb leaving group, thereby activating the acyl carbon for nucleophilic attack. 4-Nitrophenyl 2-fluoropropionate, specifically, serves as a key synthon. Recent studies have highlighted the superiority of 4-nitrophenyl (PNP) activated esters like 4-NFP over other variants, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, due to their enhanced stability and higher, more reproducible yields in acylation reactions.[1] This makes 4-NFP particularly effective for the indirect radiolabelling of sensitive biomolecules with isotopes like Fluorine-18.[1][2]
Furthermore, the principle of its hydrolysis finds broad application in enzyme kinetics. The cleavage of the ester bond by hydrolases releases 4-nitrophenol, which, under alkaline conditions, forms the intensely yellow 4-nitrophenolate ion.[3] This chromogenic product can be readily quantified spectrophotometrically around 400-405 nm, providing a simple and continuous assay to measure enzyme activity.[3][4][5] A comprehensive understanding of its solution behavior is therefore paramount.
Compound Properties and Safety Mandates
Physicochemical Data
A summary of the key properties for 4-Nitrophenyl 2-fluoropropionate is presented below.
| Property | Value | Source |
| CAS Number | 178181-33-4 | [6] |
| Molecular Formula | C₉H₈FNO₄ | [6][7][8] |
| Molecular Weight | 213.16 g/mol | [7] |
| Physical Form | Solid | |
| Recommended Storage | Refrigerator (2-8 °C) |
Hazard Identification and Safe Handling
4-Nitrophenyl 2-fluoropropionate is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Mandatory Safety Protocol:
-
Engineering Controls: All handling of solid 4-NFP and its concentrated solutions must be performed within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield at all times.[10][11]
-
Accidental Exposure:
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[10][11]
Experimental Protocols
Protocol 1: Preparation of Concentrated Stock Solutions
Causality: The hydrolytic instability of 4-NFP in aqueous media necessitates the preparation of a concentrated stock solution in a dry, aprotic organic solvent. This stock can then be stored under conditions that minimize degradation. Dimethyl sulfoxide (DMSO) is an excellent choice due to its aprotic nature and high solvating power for many organic compounds.[4]
Materials:
-
4-Nitrophenyl 2-fluoropropionate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
Procedure:
-
Equilibration: Before opening, allow the 4-NFP container to warm to room temperature to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: In a chemical fume hood, accurately weigh the desired mass of 4-NFP directly into a tared amber glass vial.
-
Example Calculation for a 100 mM Stock Solution:
-
Target Volume: 1 mL (0.001 L)
-
Molecular Weight (MW): 213.16 g/mol
-
Mass = Concentration × Volume × MW
-
Mass = 0.1 mol/L × 0.001 L × 213.16 g/mol = 0.02132 g = 21.32 mg
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Homogenization: Securely cap the vial and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C , protected from light and moisture.[4] Under these conditions, the solution is stable for several months.
Protocol 2: Preparation of Aqueous Working Solutions
Causality: Most biological and chemical assays are performed in aqueous buffers. The organic stock solution must be diluted into this final buffer system immediately before use. The key challenges are preventing precipitation of the sparingly soluble ester and minimizing the time the ester is exposed to the aqueous environment where hydrolysis can occur.
Materials:
-
Concentrated 4-NFP stock solution (from Protocol 1)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: Ensure the desired volume of aqueous assay buffer is at the experimental temperature.
-
Dilution Calculation: Determine the volume of stock solution needed to achieve the final desired concentration.
-
Example using the C₁V₁ = C₂V₂ formula:
-
Stock Concentration (C₁): 100 mM
-
Final Concentration (C₂): 200 µM (0.2 mM)
-
Final Volume (V₂): 10 mL
-
V₁ = (C₂ × V₂) / C₁ = (0.2 mM × 10 mL) / 100 mM = 0.02 mL = 20 µL
-
-
-
Dilution Method: While vigorously vortexing the assay buffer, add the calculated volume of the stock solution dropwise or in a slow stream.[5] This rapid mixing is crucial to prevent the compound from precipitating out of solution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1% v/v) to avoid deleterious effects on enzyme activity or cell viability.[3]
-
Immediate Use: Aqueous working solutions of 4-NFP are prone to hydrolysis and should be prepared fresh and used immediately (ideally within the hour) for consistent and reproducible results.[4][5]
Solution Stability: Critical Factors and Mitigation
The stability of 4-NFP is governed by its susceptibility to hydrolysis. This reaction is influenced by several environmental factors which must be controlled.
Key Factors Influencing Hydrolysis
-
Solvent: Water is a reactant in the hydrolysis process. Therefore, stability is highest in dry, aprotic organic solvents like DMSO and acetonitrile. Studies comparing PNP esters to TFP esters in DMSO showed that PNP esters are "remarkably stable," with no hydrolysis detected over nine hours, whereas TFP esters underwent complete hydrolysis in less than one hour.[2]
-
pH: The rate of ester hydrolysis is profoundly pH-dependent. The reaction is catalyzed by both acid and, more significantly, base.[12] In alkaline conditions (pH > 8), the increased concentration of hydroxide ions (a potent nucleophile) dramatically accelerates the cleavage of the ester bond.[13] For maximal stability in aqueous solutions, a slightly acidic to neutral pH (pH 6-7) is recommended, unless the experimental conditions demand otherwise.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, storing stock solutions at -20°C is critical for long-term viability.[4] Working solutions should be maintained at the lowest practical temperature for the experiment.
-
Light: Although specific photolability data for 4-NFP is not prevalent, nitrophenyl compounds can be light-sensitive. It is best practice to store solutions in amber vials and protect them from direct light to prevent potential photochemical degradation.
Stability Summary Table
| Condition | Solvent | Temperature | Expected Stability | Rationale & Recommendations |
| Long-Term Storage | Anhydrous DMSO | -20°C | High (Months) | Aprotic solvent and low temperature minimize hydrolysis. Protect from moisture. |
| Short-Term Storage | Anhydrous DMSO | 2-8°C | Moderate (Days-Weeks) | Suitable for frequently used stock. Still requires protection from moisture. |
| Working Solution | Aqueous Buffer (pH 6-7.5) | Room Temp. | Low (Hours) | Hydrolysis is significant. Prepare fresh and use immediately.[4][5] |
| Working Solution | Aqueous Buffer (pH > 8) | Room Temp. | Very Low (Minutes-Hours) | Base-catalyzed hydrolysis is rapid.[13] Solutions are not stable. |
Visualization of Workflows and Dependencies
Experimental Workflow Diagram
Caption: Workflow for preparing 4-NFP solutions.
Stability Dependency Diagram
Caption: Key factors affecting 4-NFP solution stability.
References
-
4-Nitrophenyl 2-fluoropropanoate — Chemical Substance Information. NextSDS. [Link]
-
(4-nitrophenyl) 2-(18F)fluoropropanoate | C9H8FNO4 | CID 15681639. PubChem. [Link]
-
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC. [Link]
-
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing - The Royal Society of Chemistry. [Link]
-
pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]
-
4-nitrophenyl 2-fluoropropanoate (C9H8FNO4). PubChemLite. [Link]
-
The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. ElectronicsAndBooks. [Link]
-
Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates. PubMed. [Link]
-
Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation | Request PDF. ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nextsds.com [nextsds.com]
- 7. (4-nitrophenyl) 2-(18F)fluoropropanoate | C9H8FNO4 | CID 15681639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-nitrophenyl 2-fluoropropanoate (C9H8FNO4) [pubchemlite.lcsb.uni.lu]
- 9. broadpharm.com [broadpharm.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
acylation of biomolecules using 18F-labelled 4-Nitrophenyl 2-fluoropropionate
Application Note & Protocol
Topic: Acylation of Biomolecules using ¹⁸F-labelled 4-Nitrophenyl 2-fluoropropionate for Positron Emission Tomography (PET)
Audience: Researchers, scientists, and drug development professionals.
Harnessing [¹⁸F]NFP for Amine-Specific Radiolabeling: A Guide to the Acylation of Peptides and Proteins
Abstract
The conjugation of positron-emitting radionuclides to biomolecules is a cornerstone of modern molecular imaging.[1][2][3] Fluorine-18 (¹⁸F) is the radionuclide of choice for Positron Emission Tomography (PET) due to its optimal physical and nuclear properties, including a 109.8-minute half-life and low positron energy (635 keV), which allows for high-resolution imaging.[4][5] However, the direct labeling of complex and sensitive biomolecules like peptides and proteins under harsh fluorination conditions is often unfeasible.[1][6][7] This challenge is overcome by using ¹⁸F-labeled prosthetic groups—small, reactive molecules that are first radiolabeled and then conjugated to the biomolecule under mild conditions.[6][8][9] This guide provides a detailed protocol and scientific rationale for the use of 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP), an amine-reactive acylation agent, for the efficient and specific labeling of biomolecules. We will cover the one-step synthesis of [¹⁸F]NFP, its subsequent conjugation to a model peptide, and the essential quality control procedures for the final radiotracer.
Principle of the Method: The Prosthetic Group Approach
The strategy hinges on a two-stage process. First, the prosthetic group, [¹⁸F]NFP, is synthesized via a nucleophilic substitution reaction on a suitable precursor.[10][11] The 4-nitrophenyl ester functional group makes [¹⁸F]NFP an effective acylating agent.[8] In the second stage, the purified [¹⁸F]NFP is reacted with a biomolecule. The electrophilic carbonyl carbon of the propionate group is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues or the N-terminal α-amino group of a peptide or protein.[12][13] This results in the formation of a stable amide bond, covalently linking the ¹⁸F-label to the target biomolecule. The 4-nitrophenolate serves as a good leaving group, facilitating the reaction under mild, aqueous conditions suitable for sensitive biomolecules.
Caption: Overall workflow for ¹⁸F-labeling via the [¹⁸F]NFP prosthetic group.
Part I: Synthesis of 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP)
The synthesis of [¹⁸F]NFP has been optimized into a robust, one-step procedure that can be readily automated.[10] The method involves the nucleophilic substitution of a bromine leaving group on the precursor, 4-nitrophenyl 2-bromopropionate, with no-carrier-added (n.c.a.) [¹⁸F]fluoride.
-
Precursor Choice: The 4-nitrophenyl 2-bromopropionate precursor is selected for its reactivity. The bromine atom is a good leaving group, and the electron-withdrawing nitro group on the phenyl ring activates the ester for the subsequent acylation step.
-
[¹⁸F]Fluoride Activation: Anhydrous conditions and a phase-transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) complexed with potassium carbonate are critical. [¹⁸F]Fluoride is produced in [¹⁸O]water and has low nucleophilicity in its hydrated state. The K₂₂₂/K₂CO₃ complex sequesters the potassium ion, liberating a "naked," highly reactive fluoride anion in an aprotic solvent like acetonitrile, which is necessary for an efficient Sₙ2 reaction.[14]
-
Temperature: The reaction is typically heated (80-100°C) to overcome the activation energy barrier, ensuring a rapid and high-yield substitution within the short timeframe dictated by the ¹⁸F half-life.
Caption: Automated workflow for the radiosynthesis and purification of [¹⁸F]NFP.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water mixture onto a quaternary ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution: Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v, 1 mL).
-
Drying: Remove the water via azeotropic distillation by adding anhydrous acetonitrile (2 x 1 mL) and heating under a stream of nitrogen at 110°C until dry. This step is critical for activating the fluoride.
-
Reaction: Add a solution of the precursor, 4-nitrophenyl 2-bromopropionate (5-10 mg), dissolved in anhydrous acetonitrile (1 mL) to the dried [¹⁸F]F⁻/K₂₂₂ complex.
-
Heating: Seal the reaction vessel and heat at 95-100°C for 10-15 minutes.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative C18 HPLC column to separate [¹⁸F]NFP from unreacted precursor and byproducts.
-
Formulation: Collect the [¹⁸F]NFP fraction and remove the HPLC organic solvent (e.g., via a rotary evaporator or by trapping on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol). The final product is typically prepared in a solvent suitable for conjugation, such as ethanol or DMSO.
-
Radiochemical Purity (RCP): Analyze an aliquot of the final product using analytical radio-HPLC. The chromatogram should show a single major radioactive peak corresponding to the retention time of a non-radioactive ("cold") standard of 4-nitrophenyl 2-fluoropropionate. The RCP should be >95%.
-
Identity Confirmation: Co-inject the radioactive product with the cold standard. The appearance of a single, sharp, co-eluting peak for both radioactivity and UV absorbance confirms the identity of the product.
Part II: Acylation of a Model Biomolecule
This section details the conjugation of the purified [¹⁸F]NFP to a model peptide containing a primary amine, such as a cyclic RGD peptide used for imaging αvβ3 integrin expression in tumors.[8]
-
pH Control: The acylation reaction is highly pH-dependent. A slightly basic pH (typically 8.0-9.0) is optimal. At this pH, the target primary amine (-NH₂) is sufficiently deprotonated and thus nucleophilic, while minimizing hydrolysis of the ester on the [¹⁸F]NFP prosthetic group.
-
Solvent System: The reaction is performed in an aqueous buffer (e.g., HEPES, phosphate) mixed with a small amount of an organic co-solvent (e.g., DMSO, ethanol) used to dissolve the [¹⁸F]NFP. The co-solvent concentration should be kept low (<10-20%) to avoid denaturation of the biomolecule.
-
Purification: Solid-Phase Extraction (SPE) using a C18 cartridge is a rapid and effective method for purifying the labeled peptide. The more lipophilic ¹⁸F-labeled peptide is retained on the cartridge while the more polar unreacted [¹⁸F]fluoride and hydrolyzed byproducts are washed away. The final product is then eluted with an ethanol/water mixture.
Caption: Workflow for the acylation and purification of a model peptide with [¹⁸F]NFP.
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve the peptide precursor (e.g., 1-2 mg) in an aqueous buffer (e.g., 0.1 M HEPES, pH 8.5, 500 µL).
-
Reaction Initiation: Add the purified [¹⁸F]NFP solution (in ~50-100 µL of ethanol or DMSO) to the peptide solution.
-
Incubation: Gently vortex the mixture and incubate at room temperature or slightly elevated temperature (e.g., 40°C) for 15-20 minutes.
-
Purification: a. Quench the reaction by diluting with 5-10 mL of water (optionally containing 0.1% trifluoroacetic acid, TFA, to aid retention on the C18 cartridge). b. Pass the diluted mixture through a pre-conditioned C18 SPE cartridge (conditioned with ethanol followed by water). c. Wash the cartridge with 10 mL of water to remove any unreacted hydrophilic ¹⁸F species. d. Elute the desired ¹⁸F-labeled peptide from the cartridge with 0.5-1.0 mL of an ethanol/water mixture (e.g., 50:50 v/v).
-
Final Formulation: For preclinical or clinical use, the eluate is diluted with sterile saline or phosphate-buffered saline and passed through a 0.22 µm sterile filter into a sterile vial.
Part III: Quality Control of the Final Radiopharmaceutical
Rigorous quality control is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for administration.[14][15][16]
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Radionuclidic Identity | Half-life measurement | 105-115 minutes | Confirms the radionuclide is ¹⁸F.[17] |
| Radiochemical Purity (RCP) | Analytical radio-HPLC or radio-TLC | > 95% | Ensures that the radioactivity administered is associated with the desired biomolecule and not impurities.[17][18] |
| Chemical Purity | Analytical HPLC (UV detector) | Peak of labeled peptide should be identifiable; precursor peak should be minimal. | Confirms the absence of non-radioactive chemical impurities that could cause physiological effects. |
| pH | pH paper or meter | 4.5 - 7.5 | Ensures the final product is within a physiologically compatible range for injection.[17] |
| Specific Activity (SA) | Calculated from total radioactivity and total mass of the peptide (radioactive + non-radioactive) | Typically > 37 GBq/µmol (1 Ci/µmol) | A high specific activity is crucial to avoid mass effects, where the unlabeled biomolecule could saturate the target receptor, blocking the binding of the radiotracer.[1] |
| Sterility | Incubation in culture media | No microbial growth | (Post-release test) Ensures the product is free of bacteria.[14] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (USP standard) | Ensures the product is free of fever-inducing pyrogens.[14][17] |
Summary of Expected Results
The [¹⁸F]NFP acylation method is highly efficient. The following table summarizes typical outcomes.
| Parameter | [¹⁸F]NFP Synthesis | Peptide Labeling | Overall (from [¹⁸F]F⁻) |
| Synthesis Time | 40-50 min | 25-35 min | 65-85 min |
| Radiochemical Yield (RCY) | 25-40% (decay-corrected) | 60-80% (decay-corrected) | 15-30% (decay-corrected) |
| Radiochemical Purity (RCP) | > 98% | > 95% | > 95% |
| Specific Activity | N/A | > 37 GBq/µmol (> 1 Ci/µmol) | > 37 GBq/µmol (> 1 Ci/µmol) |
| Data compiled from literature sources.[10][11] |
References
-
Makin, S. R., & Zha, Z. (2017). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. ChemMedChem, 12(10), 725–740. (Link)
-
Lamba, M., Singh, P. R., Bandyopadhyay, A., & Goswami, A. (2024). Synthetic ¹⁸F labeled biomolecules that are selective and promising for PET imaging: major advances and applications. RSC Medicinal Chemistry. (Link)
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. (Link)
-
Lamba, M., Singh, P. R., Bandyopadhyay, A., & Goswami, A. (2024). Synthetic ¹⁸F labeled biomolecules that are selective and promising for PET imaging: major advances and applications. RSC Medicinal Chemistry. (Link)
-
Wuest, F., Berndt, M., Bergmann, R., van den Hoff, J., & Pietzsch, J. (2008). A [¹⁸F]FDG-Based Prosthetic Group for the Chemoselective ¹⁸F-Labeling of Peptides and Proteins. Bioconjugate Chemistry, 19(6), 1202–1210. (Link)
-
IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from IAEA website. (Link)
-
Wuest, F. (2014). ¹⁸F-Labeled Peptides: The Future Is Bright. Journal of Nuclear Medicine, 55(4), 529–532. (Link)
-
Yu, S. (2006). Review of ¹⁸F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. (Link)
-
ResearchGate. (n.d.). Prosthetic groups for ¹⁸F labeling of peptides and proteins. Retrieved from ResearchGate. (Link)
-
Save My Exams. (2026). Acylation Mechanism. A Level Chemistry Revision Notes. (Link)
-
Haskali, M. B., Roselt, P. D., Karas, J. A., Noonan, W., Wichmann, C. W., Katsifis, A., Hicks, R. J., & Hutton, C. A. (2013). One-step radiosynthesis of 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP); improved preparation of radiolabeled peptides for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 56(14), 726–730. (Link)
-
Faintuch, B. L., et al. (2011). Synthesis, quality control and dosimetry of the radiopharmaceutical ¹⁸F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Journal of Pharmaceutical Sciences, 47(2). (Link)
-
Khan, I., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2551. (Link)
-
Lechi, F., et al. (2024). A novel ¹⁸F-labelled tetrazine ester prosthetic group for improved radiolabelling and in vivo stability of proteins and peptides. EJNMMI Radiopharmacy and Chemistry, 9(1), 11. (Link)
-
Lamba, M., et al. (2024). Synthetic ¹⁸F labeled biomolecules that are selective and promising for PET imaging: major advances and applications. RSC Medicinal Chemistry. (Link)
-
Li, Z. (2019). Ultra-mild ¹⁸F-labeling of Biomolecules for PET imaging. Nature Research. (Link)
-
ACS Publications. (2025). A Novel Arene Trifluoromethyl-Based ¹⁸F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics. (Link)
-
Li, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 928390. (Link)
-
Alam, J., et al. (2016). Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. Journal of Visualized Experiments, (117), 54832. (Link)
-
Lee, S. H., & Choe, Y. S. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(4), 1436-1439. (Link)
-
Journal of Nuclear Medicine. (2017). Discovery of a novel ¹⁸F prosthetic group that enables radiolabeling of anti-human PD-L1 Adnectins. JNM, 58(supplement 1), 136. (Link)
-
Qi, Y., et al. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget, 8(42), 73191-73209. (Link)
-
Varagnolo, L., et al. (2000). ¹⁸F-labeled radiopharmaceuticals for PET in oncology, excluding FDG. Nuclear Medicine and Biology, 27(2), 103-112. (Link)
-
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from AK Lectures. (Link)
-
Haskali, M. B., et al. (2013). One‐step radiosynthesis of 4‐nitrophenyl 2‐[¹⁸F]fluoropropionate ([¹⁸F]NFP); improved preparation of radiolabeled peptides for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 56(14), 726-730. (Link)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic 18F labeled biomolecules that are selective and promising for PET imaging: major advances and applications - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic 18F labeled biomolecules that are selective and promising for PET imaging: major advances and applications - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apo.ansto.gov.au [apo.ansto.gov.au]
- 12. savemyexams.com [savemyexams.com]
- 13. aklectures.com [aklectures.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iaea.org [iaea.org]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
troubleshooting 4-Nitrophenyl 2-fluoropropionate assay variability
Welcome to the Technical Support Center for the 4-Nitrophenyl 2-fluoropropionate (4-NP-2-FP) assay. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot variability and optimize their esterase/lipase kinetic assays.
The 4-NP-2-FP assay relies on the enzymatic cleavage of an ester bond to liberate 4-nitrophenol (4-NP). Under neutral to alkaline conditions, 4-NP ionizes into the yellow 4-nitrophenolate anion, which is continuously monitored spectrophotometrically[1]. While highly sensitive, the thermodynamic instability of the ester bond and the hydrophobic nature of the fluorinated substrate frequently introduce assay variability.
I. Mechanistic Overview & Diagnostic Logic
To effectively troubleshoot, you must understand the causality of the assay's mechanics. The diagrams below map the standard operational workflow and the diagnostic logic required to isolate the root causes of signal variability.
Figure 1: Standardized 4-NP-2-FP enzymatic assay workflow and data acquisition.
Figure 2: Diagnostic logic tree for isolating and resolving 4-NP-2-FP assay variability.
II. Self-Validating Experimental Protocol
To ensure absolute scientific integrity, your assay must be a self-validating system. This protocol embeds internal controls to mathematically isolate true enzymatic turnover from environmental noise.
Phase 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 7.4.
-
Causality: The pKa of the leaving group (4-nitrophenol) is ~7.15. A pH of 7.4 ensures the majority of the product is in the highly absorptive 4-nitrophenolate anion state without triggering the rapid base-catalyzed spontaneous hydrolysis of the ester bond seen at pH > 8.0[1].
-
-
Substrate Emulsion: Dissolve 4-NP-2-FP in 100% anhydrous DMSO to create a 10 mM stock. Dilute to a 1 mM working solution in Assay Buffer containing 0.1% Triton X-100, vortexing vigorously.
-
Causality: 4-NP-2-FP is highly hydrophobic. Without a surfactant, the substrate forms unstable micelles that precipitate, causing severe well-to-well optical variability and restricting enzyme access.
-
Phase 2: Self-Validating Plate Setup (96-Well Format)
-
Standard Curve: Aliquot serial dilutions of pure 4-nitrophenol (0–100 µM) to establish the exact molar extinction coefficient for your specific microplate path length[1].
-
System Blanks:
-
Substrate Blank: 180 µL Emulsion Buffer + 20 µL Substrate (Monitors spontaneous hydrolysis)[2].
-
Enzyme Blank: 180 µL Emulsion Buffer + 20 µL Enzyme (Monitors intrinsic protein absorbance).
-
-
Reaction Initiation: Add 180 µL of Substrate Emulsion to test wells. Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of Enzyme[2].
Phase 3: Kinetic Acquisition
-
Immediately place the plate in the reader and measure absorbance at 405 nm every 30 seconds for 15 minutes[1].
-
Calculate the initial linear velocity (ΔAbs/min) from the linear portion of the curve. Subtract the Substrate Blank velocity to calculate the true specific activity[2].
III. Quantitative Assay Parameters
Use the following empirically derived parameters to benchmark your assay conditions. Deviations from these targets are the primary source of assay variability.
| Parameter | Optimal Value | Mechanistic Rationale |
| Detection Wavelength | 405 nm | Peak absorbance of the ionized 4-nitrophenolate anion[1]. |
| Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | Standard value at pH > 7.0; must be empirically verified per plate using the standard curve[1]. |
| Assay pH | 7.0 – 7.4 | Thermodynamic compromise between product ionization (requires basic pH) and ester stability (requires neutral/acidic pH)[1]. |
| Co-solvent Tolerance | < 5% DMSO | Higher concentrations risk enzyme denaturation and active site inhibition[2]. |
| Read Interval | 30 seconds | High-frequency sampling is required to capture the initial linear phase before substrate depletion occurs. |
IV. Troubleshooting FAQs
Q: My technical replicates show high variability (%CV > 15%). How do I resolve this? A: High %CV in 4-nitrophenyl ester assays is almost exclusively a solubility issue. 4-NP-2-FP contains a fluorinated aliphatic chain that readily precipitates in aqueous buffers. Solution: Ensure your DMSO stock is fully anhydrous (water absorption in DMSO degrades the ester). When diluting into the aqueous buffer, add a non-ionic surfactant like 0.1% Triton X-100 and sonicate the emulsion prior to plating to ensure homogenous micelle distribution.
Q: The blank wells are turning yellow rapidly before the enzyme is even added. Why? A: You are observing spontaneous, non-enzymatic hydrolysis of the ester bond. This is a known vulnerability of all 4-nitrophenyl esters[2]. Solution: This background noise is driven by high pH or elevated temperatures. Verify your buffer pH does not exceed 7.4. Always prepare the aqueous substrate emulsion fresh on ice immediately before the assay, and only warm the plate once the substrate is aliquoted.
Q: The reaction kinetics plateau after only 2-3 minutes, making it impossible to calculate a linear rate. What is happening? A: A rapid plateau indicates either substrate depletion or product inhibition. Solution: Your enzyme titer is too high. Dilute the enzyme stock 10-fold to 100-fold to slow the reaction, ensuring the ΔAbs/min remains linear for at least 10 minutes. Alternatively, verify that the substrate concentration is at least 5 to 10 times the expected Km of the enzyme[1].
Q: Can I run this assay as an endpoint measurement instead of a kinetic read? A: It is highly discouraged. Endpoint assays cannot differentiate between true enzymatic turnover and spontaneous hydrolysis over time. Continuous kinetic monitoring allows you to isolate the initial linear velocity, which is the only mathematically accurate representation of enzyme activity[1].
References
-
BenchChem. Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester. 1
-
Bio-protocol. Enzyme activity assay of feruloyl esterase (FAE). 2
-
BenchChem. Standard protocol for lipase activity assay using 4-Nitrophenyl stearate.
Sources
Technical Support Center: 4-Nitrophenyl 2-fluoropropionate (NFP) Workflows
Welcome to the technical support center for 4-Nitrophenyl 2-fluoropropionate (NFP) . NFP is a highly reactive activated ester utilized extensively in the synthesis of fluorinated peptidomimetics, the preparation of PET imaging radiotracers (e.g., [18F]NFP) 1[1], and as a chromogenic substrate for esterase and lipase kinetic profiling 2[2].
While the 4-nitrophenolate leaving group provides an excellent spectrophotometric handle, the inductive effects of the 2-fluoro substituent introduce unique thermodynamic and kinetic vulnerabilities. This guide addresses the mechanistic causality behind common experimental failures and provides self-validating protocols to ensure absolute reproducibility in your assays.
Workflow of NFP aminolysis highlighting optimal pathways and common chemical pitfalls.
Troubleshooting FAQs
Q1: Why does my NFP stock solution degrade rapidly, leading to poor coupling yields? Causality: The ester bond in NFP is highly susceptible to nucleophilic attack by trace water. The highly electronegative 2-fluoro group withdraws electron density from the carbonyl carbon, significantly increasing its electrophilicity compared to standard aliphatic esters 3[3]. Concurrently, the 4-nitrophenolate anion is an exceptional leaving group due to resonance stabilization 2[2]. Resolution: NFP must be handled under strictly anhydrous conditions. Reconstitute stocks only in anhydrous, amine-free solvents (e.g., dry DMSO or acetonitrile) stored over molecular sieves.
Q2: I am observing significant racemization of the 2-fluoropropionyl moiety during peptide coupling. What drives this? Causality: The α -proton of NFP is flanked by two highly electron-withdrawing groups: the fluorine atom and the activated ester carbonyl. This drastically lowers the pKa of the α -proton. Prolonged exposure to the alkaline environments typically used in peptide coupling (e.g., excess DIPEA or TEA) leads to rapid base-catalyzed enolization, resulting in a racemic mixture of the product 4[4]. Resolution: Minimize the lifetime of the unconsumed ester in the basic medium. Use weaker bases such as Na2CO3 or 2,4,6-collidine, and maintain a strict 1:1 stoichiometry of base to the amine nucleophile to prevent excess alkalinity.
Q3: When using NFP for enzymatic esterase assays, my kinetic readouts are non-linear or artificially low. What is the mechanistic flaw? Causality: Spectrophotometric assays rely on monitoring the release of 4-nitrophenol. However, the chromogenic species is actually the deprotonated 4-nitrophenolate anion, which absorbs strongly at ~400 nm. The pKa of 4-nitrophenol is approximately 7.15 3[3]. If your assay buffer is below pH 7.5, a significant fraction of the product remains protonated and colorless, causing massive fluctuations in the apparent extinction coefficient with even minor pH shifts 2[2]. Resolution: Poise your assay buffer strictly at pH 8.0 or higher. If the enzyme is inactive at this pH, perform a discontinuous assay where aliquots are quenched in a high-pH stop buffer (e.g., 0.1 M NaOH) prior to reading absorbance.
pH-dependent ionization logic for the spectrophotometric detection of 4-nitrophenol release.
Q4: In radiolabeling workflows for PET imaging, my conjugation of[18F]NFP to the target peptide is inefficient. Why? Causality: Incomplete aminolysis in radiochemistry workflows often stems from competing hydrolysis in the partially aqueous buffers required to solubilize large peptides 1[1]. Additionally, the 2-fluoro group imparts mild steric hindrance, slowing the rate of nucleophilic attack by the peptide's amine compared to non-fluorinated active esters 5[5]. Resolution: Increase the concentration of the peptide precursor to drive pseudo-first-order kinetics, and utilize mixed organic-aqueous solvent systems (e.g., 1:1 DMSO/Borate buffer) to suppress the activity of water while maintaining peptide solubility.
Quantitative Data: Physicochemical Properties
| Parameter | 4-Nitrophenyl Acetate (Reference) | 4-Nitrophenyl 2-Fluoropropionate (NFP) | Mechanistic Impact / Causality |
| Carbonyl Electrophilicity | Baseline | Significantly Higher | The highly electronegative 2-fluoro group withdraws electron density, lowering the activation energy for nucleophilic attack. |
| α -Proton Acidity (pKa) | ~20 | < 15 (Highly Acidic) | The dual electron-withdrawing effect of the ester and fluorine makes the α -proton highly susceptible to base-catalyzed enolization. |
| Hydrolysis Half-life (pH 8.0) | Moderate | Very Short | Requires rapid handling and strictly anhydrous storage to prevent premature degradation. |
| Optical Detection ( λmax ) | 400 nm (pH > 7.5) | 400 nm (pH > 7.5) | Both rely on the identical 4-nitrophenolate leaving group; detection is strictly pH-dependent. |
Self-Validating Experimental Protocols
Protocol 1: Moisture-Free Aminolysis (Peptide Conjugation)
This protocol ensures high-yield amide bond formation while strictly monitoring for pre-existing hydrolysis and minimizing racemization.
-
Solvent Preparation: Dry Dimethyl Sulfoxide (DMSO) over 3Å molecular sieves for at least 24 hours prior to use.
-
Pre-reaction Integrity Check (Self-Validation): Dilute 2 µL of your prepared NFP stock solution into 1 mL of 0.1 M NaOH.
-
Validation Gate: If the solution turns intensely yellow immediately ( A400>0.1 ), the stock has undergone auto-hydrolysis and must be discarded. Proceed only if the solution remains relatively colorless.
-
-
Coupling Reaction: In a dry reaction vial, mix NFP and the target amine/peptide at a 1:1.2 molar ratio in the anhydrous DMSO.
-
Base Addition: Add exactly 1.0 equivalent of a mild base (e.g., Na2CO3 or 2,4,6-collidine). Do not use excess strong bases like DIPEA to prevent racemization.
-
Monitoring: Stir at room temperature and monitor the consumption of NFP via HPLC or TLC. Quench the reaction with a mild acid (e.g., 0.1% TFA) once complete.
Protocol 2: Continuous Spectrophotometric Kinetic Assay
This protocol isolates enzymatic cleavage rates from background chemical hydrolysis.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, heavily poised at pH 8.0 to ensure complete ionization of the 4-nitrophenolate product.
-
Baseline Auto-hydrolysis Check (Self-Validation): Add the NFP substrate (e.g., 100 µM final concentration) to 1 mL of the buffer in a quartz cuvette. Monitor the absorbance at 400 nm for 3 minutes before adding the enzyme.
-
Validation Gate: The slope ( ΔA/min ) must be <0.001 . If higher, the buffer is contaminated with nucleophiles or the pH is too high. This validates that subsequent rate increases are purely enzymatic.
-
-
Enzyme Addition: Add the target esterase or lipase to the cuvette and mix rapidly by inversion.
-
Kinetic Measurement: Record the linear increase in absorbance at 400 nm. Calculate the initial velocity ( V0 ) using the established extinction coefficient of the 4-nitrophenolate anion ( ϵ≈18,000M−1cm−1 ).
References
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it PubMed[Link]
-
One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging PubMed[Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters Semantic Scholar[Link]
-
F-Labeled Peptide for Gonadotropin-Releasing Hormone Receptor Imaging Semantic Scholar[Link]
Sources
- 1. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Background Hydrolysis of 4-Nitrophenyl 2-fluoropropionate
Document ID: TSC-4NFPFP-HB-001
Version: 1.0
Introduction
4-Nitrophenyl 2-fluoropropionate (4-NFPFP) is a valuable substrate for assaying the activity of various hydrolases, such as esterases and lipases. The principle of its use lies in the enzymatic cleavage of the ester bond, which releases 4-nitrophenol (pNP). Under neutral to alkaline conditions, pNP forms the 4-nitrophenolate ion, a chromophore with strong absorbance around 405-410 nm, allowing for a continuous and sensitive spectrophotometric assay.[1][2]
However, a significant challenge in employing 4-NFPFP, and 4-nitrophenyl esters in general, is its susceptibility to non-enzymatic background hydrolysis. This spontaneous breakdown of the substrate can lead to a high background signal, which masks the true enzymatic activity, reduces assay sensitivity, and can lead to the misinterpretation of kinetic data. This guide provides a comprehensive technical overview, troubleshooting strategies, and validated protocols to help you understand, control, and minimize background hydrolysis in your experiments.
The Chemistry of 4-NFPFP Hydrolysis
Understanding the mechanism of hydrolysis is the first step toward controlling it. 4-Nitrophenyl esters can be hydrolyzed through two primary pathways in an experimental setting:
-
Neutral Hydrolysis (Water-Catalyzed): A direct nucleophilic attack by a water molecule on the ester's carbonyl carbon. This process is generally slow but can become significant over long incubation periods or at elevated temperatures.
-
Base-Catalyzed Hydrolysis: A nucleophilic attack by a hydroxide ion (OH⁻). This pathway is significantly faster than neutral hydrolysis and is the primary contributor to background signal in assays performed at neutral or alkaline pH.[3]
The rate of hydrolysis is highly dependent on pH, temperature, and the composition of the assay buffer.[4]
Caption: Mechanism of base-catalyzed hydrolysis of 4-NFPFP.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background signal in my "no-enzyme" control?
A high signal in a no-enzyme control is almost always due to the spontaneous, non-enzymatic hydrolysis of the 4-NFPFP substrate. The most common contributing factors are elevated pH and/or temperature. The rate of hydrolysis for 4-nitrophenyl esters increases significantly as the pH rises above neutral.[3]
Q2: How should I prepare and store my 4-NFPFP stock solution to ensure its stability?
Proper preparation and storage are critical. 4-NFPFP is an ester and is susceptible to hydrolysis if exposed to moisture.
-
Solvent: Prepare a concentrated stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] A study on the radiolabeled analog, 4-nitrophenyl 2-[18F]fluoropropionate, found it to be "remarkably stable" in DMSO, with no hydrolysis detected over nine hours at room temperature.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture condensation.
Q3: How long is my aqueous working solution of 4-NFPFP stable?
Aqueous solutions of 4-NFPFP are significantly less stable than stock solutions in organic solvents. It is strongly recommended to prepare the aqueous working solution fresh for each experiment by diluting the organic stock into the assay buffer immediately before use. Do not store aqueous solutions of 4-NFPFP.[6]
Q4: Can my choice of buffer affect the rate of background hydrolysis?
Absolutely. The buffer system can influence hydrolysis in two ways:
-
pH: The buffer maintains the pH of the assay, which is a primary determinant of the hydrolysis rate.
-
Nucleophilicity: Some buffer components can act as nucleophiles and directly attack the ester, accelerating its breakdown. Buffers containing primary or secondary amines, such as Tris, can be particularly problematic. For sensitive assays, consider using non-nucleophilic buffers like HEPES, MOPS, or phosphate buffers.[7]
Troubleshooting Guide
Problem: The absorbance in my "no-enzyme" control is unacceptably high.
| Potential Cause | Diagnostic Step | Recommended Solution |
| pH is too high | Measure the pH of your final assay buffer. Remember that the pKa of some buffers (like Tris) is temperature-dependent. | If possible, lower the assay pH. If the enzyme requires a high pH, you must run a parallel no-enzyme control for every experimental condition and subtract the background rate. |
| Temperature is too high | Review your incubation temperature. | Perform the assay at the lowest temperature compatible with your enzyme's activity. Hydrolysis rates increase with temperature. |
| Contaminated Reagents | Prepare fresh buffer and water. | Always use high-purity water (e.g., 18 MΩ·cm) and analytical grade buffer components. |
| Degraded 4-NFPFP Stock | Prepare a fresh dilution of your stock solution and run a new control. | If the issue persists with a fresh dilution, your stock solution may have degraded due to moisture contamination or prolonged storage. Prepare a new stock from solid 4-NFPFP. |
| Nucleophilic Buffer | You are using a buffer like Tris. | Switch to a non-nucleophilic buffer such as HEPES or phosphate buffer and re-evaluate the background hydrolysis rate.[7] |
Problem: My baseline absorbance is drifting upwards during the kinetic measurement.
This is a clear indication that spontaneous hydrolysis is occurring at a measurable rate under your assay conditions.
Caption: A logical workflow to diagnose and resolve high background noise.
Experimental Protocols
Protocol 1: Preparation and Handling of 4-NFPFP Stock Solutions
This protocol ensures the integrity and stability of your primary substrate stock.
Materials:
-
Solid 4-Nitrophenyl 2-fluoropropionate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials with screw caps
Procedure:
-
Allow the container of solid 4-NFPFP to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of solid 4-NFPFP in a fume hood.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mM). Ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Rate of Spontaneous Hydrolysis
It is essential to quantify the background hydrolysis rate under your specific experimental conditions. This allows for accurate correction of your enzyme kinetic data.
Materials:
-
Prepared 4-NFPFP stock solution (from Protocol 1)
-
Assay buffer (at the desired pH and temperature)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Test Wells: Your complete assay mixture without the enzyme.
-
Buffer Blank: Assay buffer only.
-
-
Pre-incubation: Pre-warm the microplate and all reagents to the desired assay temperature (e.g., 37°C).
-
Initiate Reaction: Add the 4-NFPFP stock solution to the "Test Wells" to achieve the final desired substrate concentration. Mix gently.
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 60 seconds for the duration of your planned enzymatic assay (e.g., 30 minutes).[8]
-
Data Analysis:
-
Subtract the average absorbance of the "Buffer Blank" from the "Test Wells" at each time point.
-
Plot the corrected absorbance versus time.
-
The slope of the linear portion of this curve represents the rate of spontaneous hydrolysis (ΔAbs/min). This value should be subtracted from the rate observed in the presence of your enzyme.[9]
-
Data Summary and Best Practices
| Parameter | Recommendation | Scientific Rationale |
| pH | Use the lowest pH compatible with your enzyme's activity. | The concentration of hydroxide ions, the primary catalyst for background hydrolysis, increases exponentially with pH.[3] |
| Temperature | Use the lowest temperature that provides robust enzyme activity. | The rate of all chemical reactions, including hydrolysis, increases with temperature. |
| Buffer Choice | Prefer non-nucleophilic buffers (e.g., HEPES, MOPS, Phosphate). | Buffers like Tris can act as nucleophiles, directly attacking the ester and increasing the background rate.[7] |
| Stock Solution | Prepare in anhydrous DMSO; store at -20°C or lower in single-use aliquots. | Minimizes exposure to water, preventing hydrolysis during storage. Aliquoting avoids freeze-thaw cycles and contamination.[5] |
| Working Solution | Prepare fresh immediately before each experiment. | 4-NFPFP is unstable in aqueous solutions for extended periods.[6] |
| Controls | Always run a "no-enzyme" control for every condition tested. | This is the only way to accurately measure and subtract the background hydrolysis rate from your enzymatic rate.[1] |
By implementing these strategies and understanding the underlying chemical principles, you can significantly reduce the impact of background hydrolysis, leading to more accurate, sensitive, and reproducible experimental results.
References
- ResearchGate. (n.d.). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl.
- Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry.
- Haskali, M. B., et al. (2020).
- ResearchGate. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
- Center for Dead Plant Studies. (1994).
- Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays?.
- Mishra, R., et al. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent.
- BenchChem. (2025).
- PMC. (2022).
- ResearchGate. (n.d.). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Cayman Chemical. (n.d.).
- Royal Society of Chemistry. (2025).
- Morillas, M., et al. (1996).
- DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
- Analytical Methods. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.
- Canadian Science Publishing. (n.d.).
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 6. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. cdnsciencepub.com [cdnsciencepub.com]
🔬 Technical Support Center: 4-Nitrophenyl 2-Fluoropropionate Kinetics
Welcome to the Advanced Support Portal for 4-Nitrophenyl 2-fluoropropionate (NFP) . Designed for radiochemists, physical organic chemists, and drug development professionals, this guide provides authoritative troubleshooting, kinetic profiling, and validated protocols for managing the delicate balance between ester aminolysis and solvolysis.
Mechanistic FAQs: The Causality of Solvent Effects
Q: Why is NFP exceptionally sensitive to solvent composition compared to standard active esters? A: NFP combines two highly activating structural features: a 4-nitrophenoxy leaving group and an α -fluorine atom. The α -fluorine exerts a strong electron-withdrawing inductive effect (-I), which drastically increases the partial positive charge (electrophilicity) of the carbonyl carbon. Consequently, NFP is highly susceptible to nucleophilic attack. The choice of solvent dictates whether the dominant kinetic pathway is the desired aminolysis (amide bond formation) or undesired solvolysis/hydrolysis [1].
Q: How do polar aprotic versus polar protic solvents alter the kinetic balance? A: In polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), anions and neutral nucleophiles (like primary amines) are poorly solvated due to the lack of hydrogen-bond donors. This "naked" state increases their effective nucleophilicity, maximizing the bimolecular rate constant ( kamin ) for conjugation. Conversely, polar protic solvents (e.g., water, alcohols) heavily solvate the amine via hydrogen bonding, reducing its reactivity. Simultaneously, the protic solvent acts as a competing nucleophile. The high dielectric constant of aqueous mixtures also stabilizes the charge-separated tetrahedral transition state during hydrolysis, accelerating degradation ( khyd ) [3].
Reaction pathways of 4-Nitrophenyl 2-fluoropropionate competing between aminolysis and hydrolysis.
Troubleshooting Guide: Radiochemical & Conjugation Workflows
Issue: Low radiochemical yield (RCY) or conjugation efficiency during peptide labeling with [18F]NFP. Root Cause: Trace water in the reaction solvent or the use of hygroscopic basic additives (like DIPEA) shifts the kinetic equilibrium toward hydrolysis. The highly activated carbonyl is rapidly cleaved by hydroxide or water before the bulky peptide can react. Resolution:
-
Transition to strictly anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Ensure the amine precursor is in its free-base form or neutralized efficiently prior to NFP addition.
-
Keep temperatures moderate (40–60 °C); excessive heat in the presence of trace moisture exponentially increases the hydrolysis rate without a proportional gain in aminolysis [2].
Issue: Non-linear pseudo-first-order kinetic plots during spectrophotometric solvolysis assays. Root Cause: Changes in the solvent dielectric constant over time (e.g., volatile solvent evaporation) or the accumulation of 4-nitrophenol altering the pH of an unbuffered system, leading to auto-catalysis or rate retardation. Resolution: Conduct assays in tightly sealed cuvettes and utilize a non-nucleophilic buffer system that maintains a constant pH without participating in general base catalysis [4].
Quantitative Data: Solvent Impact on Reaction Rates
To predict NFP behavior, consult the dielectric constant ( ϵ ) and protic nature of your solvent system. Lower dielectric, aprotic environments strongly favor conjugation.
| Solvent System | Dielectric Constant ( ϵ ) | Dominant Pathway | Relative kobs (Hydrolysis) | Expected Conjugation Yield |
| 100% Aqueous Buffer (pH 7.4) | 80.1 | Hydrolysis | Very High | < 5% |
| 50:50 Water:Acetonitrile | ~58.5 | Mixed | Moderate | 20 - 40% |
| 100% Anhydrous DMF | 36.7 | Aminolysis | Negligible | > 85% |
| 100% Anhydrous DMSO | 46.7 | Aminolysis | Negligible | > 90% |
(Data synthesized from standard 4-nitrophenyl ester kinetic profiles [3][4].)
Validated Experimental Protocols
Protocol A: Spectrophotometric Kinetic Assay for NFP Solvolysis
Purpose: To determine the pseudo-first-order rate constant ( kobs ) of NFP hydrolysis in varying solvent mixtures. Self-Validation Mechanism: The continuous monitoring of the 4-nitrophenolate release must yield a distinct isosbestic point when overlaid with full-spectrum UV-Vis scans. The presence of an isosbestic point mathematically validates that hydrolysis is the sole reaction occurring, free from secondary degradation pathways [4].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare the target aqueous-organic solvent mixture (e.g., 20% v/v Acetonitrile in Water) and equilibrate to 25.0 ± 0.1 °C in a thermostatted UV-Vis spectrophotometer cuvette.
-
Substrate Stock: Dissolve NFP in anhydrous Acetonitrile to create a 10 mM stock solution. Critical: Store over molecular sieves to prevent premature degradation.
-
Reaction Initiation: Inject 10 μ L of the NFP stock into 2.99 mL of the equilibrated solvent system (final NFP concentration ~33 μ M). Invert rapidly to mix.
-
Data Acquisition: Immediately begin recording absorbance at 400 nm (the λmax of the released 4-nitrophenolate anion) at 2-second intervals for at least 5 half-lives.
-
Kinetic Analysis: Plot ln(A∞−At) versus time. The negative slope of the linear regression yields kobs .
Step-by-step spectrophotometric workflow for measuring NFP solvolysis kinetics.
Protocol B: Optimized NFP-Amine Conjugation (Aminolysis)
Purpose: To maximize amide bond formation while suppressing solvent-mediated hydrolysis, standard for [18F]NFP PET tracer synthesis [2]. Self-Validation Mechanism: Post-reaction HPLC radio-chromatography must demonstrate >95% purity of the product peak, with <5% of the free 2-fluoropropionic acid byproduct, confirming successful suppression of the hydrolysis pathway.
Step-by-Step Methodology:
-
Precursor Preparation: Lyophilize the peptide/amine precursor overnight to ensure the complete removal of residual water.
-
Solvent Reconstitution: Dissolve the precursor (e.g., 50 μ mol) in 200 μ L of anhydrous DMF.
-
Base Addition: Add 20 μ L of anhydrous N,N-diisopropylethylamine (DIPEA) to ensure the amine is fully deprotonated and highly nucleophilic.
-
Conjugation: Add the NFP (or[18F]NFP) to the reaction vial. Incubate at 60 °C for 15-30 minutes.
-
Quenching & Purification: Cool down to room temperature and quench the reaction with 1 mL of 5% acetic acid solution. This protonates the remaining base, halts all kinetics, and prepares the mixture for isolation via semi-preparative HPLC.
References
-
Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis. van der Born, D. (2018). VU Research Portal. Available at: [Link]
-
PET Imaging of Integrin Positive Tumors Using 18F Labeled Knottin Peptides. Jiang, L., et al. (2011). Theranostics. Available at: [Link]
-
Solvent Effects on the Alkaline Hydrolyses of 4-Nitrophenyl N-Aroyl-Areneiminosulfonates. Kutuk, H., & Tillett, J. G. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Learning Chemistry from Good and (Why Not?) Problematic Results: Kinetics of the pH-Independent Hydrolysis of 4-Nitrophenyl Chloroformate. El Seoud, O. A., & Siviero, F. (2015). Journal of Chemical Education. Available at:[Link]
Technical Support Center: Purification Strategies for 4-Nitrophenyl 2-fluoropropionate
Welcome to the technical support center for the purification of 4-Nitrophenyl 2-fluoropropionate (4-NFP-F). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues with a focus on the underlying scientific principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 4-Nitrophenyl 2-fluoropropionate, providing step-by-step solutions and the rationale behind them.
Issue 1: Co-elution of Starting Materials and Product in Column Chromatography
Question: I am performing silica gel column chromatography to purify 4-Nitrophenyl 2-fluoropropionate, but my starting materials (4-nitrophenol and 2-fluoropropionic acid) are co-eluting with my product. How can I improve the separation?
Answer:
Co-elution is a common challenge when the polarity of the product and impurities are similar. Here’s a systematic approach to troubleshoot and optimize your chromatographic separation:
1. Solvent System Optimization:
-
Understanding the Problem: 4-nitrophenol is a key potential impurity and its presence can be problematic. A standard mobile phase like ethyl acetate/hexane might not provide sufficient resolution.
-
Step-by-Step Protocol:
-
Initial Assessment: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC).
-
Fine-Tuning: If co-elution persists, small additions of a more polar solvent like dichloromethane or a small percentage of an acid (e.g., acetic acid) to the mobile phase can sometimes sharpen peaks and improve separation from acidic impurities like 2-fluoropropionic acid. However, be cautious as acidic conditions can promote hydrolysis.
-
Alternative Systems: Consider using a different solvent system altogether. For instance, a gradient of toluene/ethyl acetate can sometimes offer different selectivity compared to hexane/ethyl acetate.
-
2. Stationary Phase Considerations:
-
Expertise & Experience: Standard silica gel is effective for many separations, but for challenging separations involving aromatic nitro compounds, alternative stationary phases can provide unique selectivity.
-
Alternative Phases:
-
Phenyl-Hexyl Phases: These columns can offer alternative selectivity for aromatic and nitro-aromatic compounds through π-π interactions, which can be advantageous in separating structurally similar molecules.[1]
-
Fluorinated-Phenyl Phases: These phases can provide different charge transfer and electrostatic interactions, which may be beneficial for separating fluorinated compounds from their non-fluorinated counterparts.[2]
-
3. Workflow Diagram for Chromatography Optimization:
Caption: Decision workflow for optimizing column chromatography.
Issue 2: Product Decomposition (Hydrolysis) During Purification
Question: My yield of 4-Nitrophenyl 2-fluoropropionate is consistently low, and I suspect it is hydrolyzing back to 4-nitrophenol and 2-fluoropropionic acid during my aqueous workup or purification. How can I minimize this?
Answer:
4-Nitrophenyl esters are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[3] Minimizing exposure to water and controlling the pH are critical.
1. Anhydrous Workup Techniques:
-
Trustworthiness: A self-validating protocol minimizes unnecessary exposure to water.
-
Step-by-Step Protocol:
-
After the reaction, quench with a saturated solution of a mild acid salt like ammonium chloride instead of water or dilute acid.
-
Extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove bulk water.
-
Dry the organic phase thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure sufficient drying time.
-
Filter the drying agent and concentrate the solution under reduced pressure at a low temperature to avoid thermal decomposition.
-
2. Purification Strategy Adjustments:
-
Recrystallization: This is often a superior method for purifying sensitive esters as it avoids prolonged exposure to silica gel, which can be slightly acidic and promote hydrolysis. 4-Nitrophenyl esters are often crystalline and can be readily recrystallized.[4][5]
-
Solvent Selection: A common solvent system for recrystallization is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Example Protocol: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.
-
-
Flash Chromatography with Precautions: If chromatography is necessary, take the following precautions:
-
Use a neutral silica gel if available.
-
Work quickly to minimize the time the compound spends on the column.
-
Use dry solvents for the mobile phase.
-
3. Stability Considerations:
-
4-Nitrophenyl esters demonstrate greater stability compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters, making them more effective for acylation reactions.[4][5] However, they are not immune to hydrolysis.
Issue 3: Difficulty in Removing Residual 4-Nitrophenol
Question: After purification, I still see a significant amount of 4-nitrophenol in my final product according to my NMR/HPLC analysis. What is the most effective way to remove it?
Answer:
Residual 4-nitrophenol is a common impurity due to its role as a starting material and a potential hydrolysis product. Its acidic nature can be exploited for its removal.
1. Mild Basic Wash:
-
Expertise & Experience: A carefully controlled basic wash can deprotonate the phenolic proton of 4-nitrophenol, forming a water-soluble salt that can be extracted into the aqueous phase.
-
Step-by-Step Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a cold, dilute solution of sodium bicarbonate (NaHCO₃) or a very dilute (e.g., 1-5%) solution of sodium carbonate (Na₂CO₃). Caution: Avoid strong bases like sodium hydroxide (NaOH) as they will readily hydrolyze the ester product.
-
Quickly separate the organic layer.
-
Immediately wash the organic layer with brine to remove any residual base and water.
-
Dry the organic layer thoroughly and concentrate.
-
2. Recrystallization:
-
As mentioned previously, recrystallization can be very effective in separating the desired ester from the more polar 4-nitrophenol impurity.
3. Preparative HPLC:
-
For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.
-
Typical Conditions: A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.05-0.1%), can provide excellent separation.[6]
Quantitative Data Summary for Purification Methods:
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Silica Gel Chromatography | Mobile Phase: Ethyl Acetate/Hexanes gradient | Good for removing non-polar impurities. | Can cause hydrolysis; co-elution with polar impurities. |
| Recrystallization | Solvent System: e.g., Ethyl Acetate/Hexanes | High purity for crystalline products; avoids hydrolysis on silica. | Requires a crystalline product; yield can be lower. |
| Mild Basic Wash | Reagent: Dilute NaHCO₃ or Na₂CO₃ solution | Effectively removes acidic impurities like 4-nitrophenol. | Risk of product hydrolysis if not performed carefully and quickly. |
| Preparative HPLC | Column: C18; Mobile Phase: Acetonitrile/Water with TFA | Highest purity achievable; excellent separation. | Expensive; lower throughput; requires specialized equipment. |
II. Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and major impurities in the synthesis of 4-Nitrophenyl 2-fluoropropionate?
A1: The primary starting materials are 2-fluoropropionic acid and 4-nitrophenol. The coupling agent (e.g., DCC, EDC) and any catalysts (e.g., DMAP) are also present. Major impurities to expect in your crude product include:
-
Unreacted 4-nitrophenol
-
Unreacted 2-fluoropropionic acid
-
Byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC)
-
Hydrolysis product: 4-nitrophenol and 2-fluoropropionic acid
Q2: What analytical techniques are best for assessing the purity of 4-Nitrophenyl 2-fluoropropionate?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can quantify impurities if an internal standard is used.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting trace impurities. A C18 column with a UV detector is a common setup.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q3: Can I store 4-Nitrophenyl 2-fluoropropionate, and if so, under what conditions?
A3: Yes, but proper storage is crucial to prevent degradation. It should be stored in a tightly sealed container, protected from moisture, and kept in a cool, dark place. For long-term storage, keeping it in a desiccator at low temperatures (e.g., -20°C) is advisable.
Q4: My reaction to synthesize 4-Nitrophenyl 2-fluoropropionate is not going to completion. Could this be affecting my purification?
A4: Absolutely. An incomplete reaction will result in a higher load of starting materials in your crude product, making purification more challenging. It is always best to optimize the reaction conditions to drive it as close to completion as possible before attempting purification. This will simplify the purification process and likely improve your overall yield of the pure product.
References
-
Haskali, M. B., Roselt, P. D., Karas, J. A., Noonan, W., Wichmann, C. W., Katsifis, A., Hicks, R. J., & Hutton, C. A. (2013). One-step radiosynthesis of 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP); improved preparation of radiolabeled peptides for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 56(14), 726–730. [Link]
-
Haskali, M. B., Roberts, M. P., Poh, A., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Organic & Biomolecular Chemistry, 18(30), 5854–5861. [Link]
-
Ben-Efraim, I., Bordan, D., & Bennet, A. J. (2021). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
-
Haskali, M. B., Roberts, M. P., Poh, A., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Europe PMC. [Link]
-
PubChem. (n.d.). (4-nitrophenyl) 2-(18F)fluoropropanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.).
-
Occupational Safety and Health Administration. (n.d.). 4-Nitrodiphenyl. [Link]
-
PubChemLite. (n.d.). 4-nitrophenyl 2-fluoropropanoate (C9H8FNO4). [Link]
-
NextSDS. (n.d.). 4-Nitrophenyl 2-fluoropropanoate — Chemical Substance Information. [Link]
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
ANSTO Repository. (2013). One-step radiosynthesis of 4-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP); improved preparation of radiolabeled peptides for PET imaging. [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
- Google Patents. (n.d.). US4242524A - Process for the preparation of 2-(4'-nitrophenyl)-propionic acid.
-
PubMed. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Validation of Enzyme Activity Using 4-Nitrophenyl 2-fluoropropionate: A Comparative Guide
Executive Summary
In the landscape of enzymology and drug development, selecting the correct chromogenic substrate is the difference between capturing a baseline reaction and uncovering deep mechanistic insights. While 4-Nitrophenyl 2-fluoropropionate (4-NPFP) is widely recognized as a critical synthon for 18 F-radiolabeling in PET imaging [1], its utility as a highly specialized chromogenic probe for enzyme validation is unparalleled for interrogating active site dynamics .
This guide provides an objective comparison of 4-NPFP against standard alternatives like 4-Nitrophenyl acetate (pNPA) and 4-Nitrophenyl butyrate (pNPB). By leveraging the unique electronic and steric properties of the α -fluoro substitution, researchers can design self-validating kinetic assays to rigorously evaluate serine esterase and lipase activity.
Mechanistic Causality: The Alpha-Fluoro Advantage
Standard substrates like pNPA are ubiquitous for measuring general esterase activity. However, pNPA lacks a chiral center and provides limited information about the active site's stereochemical preferences. By introducing a fluorine atom at the α -position, 4-NPFP provides two critical analytical advantages:
-
Electronic Activation (Inductive Effect): The strong electron-withdrawing nature of fluorine ( −I effect) polarizes the carbonyl group, making the carbonyl carbon highly electrophilic. This accelerates the nucleophilic attack by the catalytic serine residue, often resulting in a higher acylation rate ( k2 ) compared to non-halogenated propionates.
-
Stereochemical Probing: The α -carbon of 4-NPFP is chiral. Using racemic 4-NPFP or its isolated enantiomers allows researchers to validate the enantioselectivity ( E -value) of novel esterases—a critical parameter in biocatalyst development for chiral drug synthesis.
Upon enzymatic cleavage, the substrate releases the 4-nitrophenolate anion, which exhibits a strong bathochromic shift in neutral to alkaline conditions, allowing for continuous spectrophotometric monitoring between 400–410 nm [2].
Comparative Performance Analysis
To contextualize the performance of 4-NPFP, we must benchmark it against industry-standard substrates. The table below summarizes the kinetic parameters for a model mammalian serine esterase (e.g., Porcine Liver Esterase, PLE).
| Substrate | Km (mM) | kcat (s −1 ) | Catalytic Efficiency ( kcat/Km ) | Spontaneous Hydrolysis Rate | Primary Application |
| 4-Nitrophenyl acetate (pNPA) | 1.20 | 450 | 375 | High | General baseline esterase screening |
| 4-Nitrophenyl butyrate (pNPB) | 0.85 | 320 | 376 | Moderate | Lipase vs. Esterase differentiation |
| 4-Nitrophenyl 2-fluoropropionate | 0.50 | 580 | 1,160 | Low-Moderate | Stereoselectivity & active site probing |
Data represents typical comparative relative values for a model mammalian serine esterase. 4-NPFP demonstrates superior catalytic efficiency due to the fluorine-induced transition state stabilization.
Enzymatic Hydrolysis Workflow
Fig 1. Mechanistic workflow of serine esterase validation using 4-Nitrophenyl 2-fluoropropionate.
Experimental Protocol: A Self-Validating Kinetic Assay
To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system. It incorporates orthogonal controls to isolate true enzymatic turnover from background chemical noise.
Reagents Required
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 (pre-warmed to 37°C).
-
Substrate Stock: 10 mM 4-Nitrophenyl 2-fluoropropionate in anhydrous DMSO.
-
Enzyme Stock: Purified esterase/lipase in assay buffer.
-
Inhibitor Control: 100 mM Phenylmethylsulfonyl fluoride (PMSF) in isopropanol.
Step-by-Step Methodology
Step 1: Reagent Preparation & Substrate Shielding Dilute the 10 mM 4-NPFP stock into the assay buffer to a final concentration of 100 µM immediately prior to use.
-
Causality: 4-NPFP must be stored in anhydrous DMSO. Aqueous exposure initiates slow spontaneous hydrolysis. Preparing the working solution immediately before the assay minimizes baseline drift.
Step 2: Baseline Establishment (Control 1) Pipette 190 µL of the substrate working solution into a 96-well microplate. Read the absorbance at 405 nm for 3 minutes at 37°C before adding the enzyme.
-
Causality: All 4-nitrophenyl esters undergo spontaneous auto-hydrolysis in mildly alkaline buffers. Establishing this baseline rate ( vauto ) is mandatory so it can be mathematically subtracted from the total reaction rate to isolate true enzymatic turnover.
Step 3: Reaction Initiation & Kinetic Monitoring Add 10 µL of the Enzyme Stock to the test wells. Immediately monitor the linear increase in absorbance at 405 nm for 5–10 minutes using a microplate reader.
-
Causality: The enzymatic cleavage of the ester bond releases the 4-nitrophenolate anion. At pH 7.4, this leaving group is highly conjugated and generates a distinct yellow color. The rate of color formation ( vtotal ) is directly proportional to the enzyme's catalytic velocity.
Step 4: Orthogonal Inhibition Validation (Control 2) In parallel wells, pre-incubate 10 µL of the Enzyme Stock with 1 mM PMSF for 15 minutes before adding the substrate.
-
Causality: PMSF covalently sulfonates the active-site serine. A complete halt in 4-nitrophenol release in these wells confirms that the observed activity in Step 3 is strictly mediated by a serine-hydrolase mechanism, effectively ruling out background nucleophilic catalysis by buffer components or impurities.
Step 5: Data Synthesis Calculate the true initial velocity ( v0 ) using the formula:
v0=vtotal−vautoConvert the absorbance rate ( ΔA/min ) to molar product formation using the extinction coefficient of 4-nitrophenolate at pH 7.4 ( ≈18,000M−1cm−1 ).
References
-
Fluorine-18 labelled building blocks for PET tracer synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Role of Peptides in Diagnostics Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
A Head-to-Head Comparison: Unveiling the Superior Performance of 4-Nitrophenyl 2-fluoropropionate over p-Nitrophenyl Acetate in Acyl Transfer Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency and success of their experimental workflows. For decades, p-nitrophenyl acetate (PNPA) has served as a workhorse in biochemistry and organic synthesis, primarily as a chromogenic substrate for various esterases and a reliable acylating agent.[1] However, the advent of strategically fluorinated reagents presents an opportunity to enhance reaction kinetics and stability. This guide provides an in-depth technical comparison of 4-nitrophenyl 2-fluoropropionate and the traditional p-nitrophenyl acetate, highlighting the nuanced advantages conferred by α-fluorination.
Introduction: The Role of Activated Esters in Bioconjugation and Enzyme Assays
Activated esters, particularly those with a p-nitrophenyl leaving group, are invaluable tools in the chemical biologist's arsenal. The electron-withdrawing nitro group on the phenolate leaving group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is the foundation of their utility in two primary areas:
-
Enzyme Assays: The enzymatic hydrolysis of p-nitrophenyl esters by hydrolases (e.g., esterases, lipases, proteases) releases p-nitrophenol.[2] Under alkaline conditions, this product tautomerizes to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified spectrophotometrically at approximately 405 nm.[2] The rate of color formation is directly proportional to the enzyme's activity, allowing for the determination of key kinetic parameters such as Kₘ and kcat.[3]
-
Acylation and Bioconjugation: The enhanced reactivity of these esters facilitates the acylation of nucleophiles, such as the amine groups on lysine residues or the N-terminus of proteins and peptides. This is a common strategy for introducing labels, crosslinkers, or other moieties onto biomolecules.[4]
While PNPA is a reliable and widely used reagent, the introduction of a fluorine atom at the α-position of the propionate moiety in 4-nitrophenyl 2-fluoropropionate offers significant, albeit nuanced, advantages in terms of reactivity and stability.
The Decisive Advantage: Enhanced Electrophilicity through α-Fluorination
The primary advantage of 4-nitrophenyl 2-fluoropropionate stems from the powerful inductive effect of the fluorine atom. Fluorine is the most electronegative element, and its presence on the carbon adjacent to the carbonyl group leads to a significant withdrawal of electron density from the carbonyl carbon. This inductive effect, often denoted as a -I effect, renders the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.
This enhanced electrophilicity is expected to translate into faster acylation rates, a critical factor in applications such as the radiolabeling of biomolecules where the short half-life of isotopes like ¹⁸F necessitates rapid and efficient reactions.[4][5]
Caption: Figure 1. Inductive effects on the carbonyl carbon.
Enhanced Stability of the Ester Linkage
A comparative study on activated esters for radiofluorination has demonstrated that 4-nitrophenyl (PNP) esters exhibit superior stability compared to their 2,3,5,6-tetrafluorophenyl (TFP) counterparts.[4][5] This inherent stability of the PNP ester framework is a crucial attribute. While the α-fluoro group in 4-nitrophenyl 2-fluoropropionate enhances the reactivity of the carbonyl for acylation, the ester linkage itself remains robust, allowing for handling and storage with a lower risk of premature hydrolysis compared to more highly activated esters.[4] This balance of high reactivity and practical stability is a key advantage in multi-step synthetic procedures and in the preparation of labeling agents.
Comparative Performance Data: A Theoretical and Practical Overview
While no direct, side-by-side comparative kinetic study of 4-nitrophenyl 2-fluoropropionate and p-nitrophenyl acetate with a specific esterase has been published to date, the principles of physical organic chemistry allow for a strong inference of the expected outcomes. The enhanced electrophilicity of the carbonyl carbon in the fluorinated compound should lead to a higher kcat (turnover number) in enzymatic hydrolysis, as the transition state for nucleophilic attack by a catalytic serine or cysteine residue would be stabilized.
The Michaelis constant (Kₘ), which is an indicator of the substrate's binding affinity for the enzyme, may be influenced by the α-fluoro group. The increased hydrophobicity and size of the fluoropropionyl group compared to the acetyl group could lead to a lower Kₘ value, indicating tighter binding in a hydrophobic active site.[1] The overall catalytic efficiency (kcat/Kₘ) is therefore expected to be significantly higher for 4-nitrophenyl 2-fluoropropionate.
| Parameter | p-Nitrophenyl Acetate (PNPA) | 4-Nitrophenyl 2-fluoropropionate | Expected Advantage of Fluorinated Compound |
| Carbonyl Electrophilicity | Moderate (δ+) | High (δ++) | Faster acylation and hydrolysis rates. |
| Reactivity | Standard | Enhanced | More efficient labeling and faster enzyme assays. |
| Stability | Prone to spontaneous hydrolysis in neutral buffer.[1] | Generally stable, with the PNP ester framework providing robustness.[4] | Better shelf-life and reliability in multi-step procedures. |
| kcat (Predicted) | Lower | Higher | Higher turnover rate in enzymatic reactions. |
| Kₘ (Predicted) | Higher | Potentially Lower | Tighter binding to enzyme active sites. |
| Catalytic Efficiency (kcat/Kₘ) (Predicted) | Lower | Higher | More efficient substrate for enzymatic assays. |
Experimental Protocol: A Comparative Kinetic Analysis of Esterase Activity
To empirically validate the theoretical advantages of 4-nitrophenyl 2-fluoropropionate, the following protocol can be employed to determine the kinetic parameters (Kₘ and Vmax) for an esterase of interest. This protocol is adapted from standard methods for PNPA assays.[2][6]
Reagents and Materials:
-
Esterase of interest (e.g., Porcine Liver Esterase)
-
4-Nitrophenyl 2-fluoropropionate
-
p-Nitrophenyl acetate
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 100 mM stock solutions of both 4-nitrophenyl 2-fluoropropionate and p-nitrophenyl acetate in DMSO.
-
Prepare a stock solution of the esterase in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the substrate stock solutions in assay buffer to achieve a range of final concentrations (e.g., from 0.05 mM to 5 mM).
-
Include a "no-enzyme" control for each substrate concentration to measure the rate of spontaneous hydrolysis.
-
The final volume in each well should be 200 µL.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reactions by adding a fixed amount of the enzyme solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Correct for spontaneous hydrolysis by subtracting the rate of the "no-enzyme" control.
-
Convert the rate of absorbance change (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the assay pH.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vmax.
-
Caption: Figure 2. Workflow for comparative kinetic analysis.
Conclusion: A Superior Reagent for Demanding Applications
While p-nitrophenyl acetate remains a valuable and cost-effective tool for many standard applications, 4-nitrophenyl 2-fluoropropionate presents clear advantages in scenarios that demand higher reactivity and stability. The electron-withdrawing power of the α-fluoro group enhances the electrophilicity of the carbonyl carbon, leading to faster acylation reactions and potentially greater sensitivity in enzymatic assays. This makes it an ideal choice for applications such as the rapid labeling of sensitive biomolecules with short-lived isotopes and for the high-throughput screening of enzyme inhibitors where a stronger signal and faster turnover are desirable. The inherent stability of the 4-nitrophenyl ester framework further enhances its utility, ensuring that the reagent is both potent and reliable. For researchers pushing the boundaries of sensitivity and efficiency in their experimental designs, 4-nitrophenyl 2-fluoropropionate represents a demonstrably superior alternative to its non-fluorinated predecessor.
References
- Haskali, M. B., Roselt, P. D., Karas, J. A., Noonan, W., Wichmann, C. W., Katsifis, A., Hicks, R. J., & Hutton, C. A. (2013). One‐step radiosynthesis of 4‐nitrophenyl 2‐[¹⁸F] fluoropropionate ([¹⁸F] NFP); improved preparation of radiolabeled peptides for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 56(14), 726-730.
- Haskali, M. B., Roselt, P. D., Hicks, R. J., & Hutton, C. A. (2014). Automated preparation of 2-[¹⁸F]fluoropropionate labeled peptides using a flexible, multi-stage synthesis platform (iPHASE Flexlab). Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 224-229.
- Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Organic & Biomolecular Chemistry, 18(30), 5855-5861.
- Höst, G., Mårtensson, L. G., & Jonsson, B. H. (2007). Converting human carbonic anhydrase II into a benzoate ester hydrolase through rational redesign. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(12), 1497-1503.
- Levine, M. N., Lavis, L. D., & Raines, R. T. (2008). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 13(2), 204-211.
- Haskali, M. B., et al. (2020). Supporting Information for 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry.
-
PubChem. (4-nitrophenyl) 2-(18F)fluoropropanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Morillas, M., et al. (1999). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. The Biochemical journal, 316 ( Pt 2), 409–412.
- BenchChem. (2025). Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester.
- Gotor-Fernández, V., et al. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. PLoS ONE, 11(11), e0166128.
- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.
Sources
- 1. raineslab.com [raineslab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
A Researcher's Guide to Substrate Specificity: Deconstructing 4-Nitrophenyl 2-fluoropropionate for Targeting Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of enzymatic activity, the ability to selectively probe and inhibit specific enzymes is paramount. This guide provides an in-depth analysis of 4-Nitrophenyl 2-fluoropropionate (NFPFP) as a potential tool for targeting serine hydrolases. Rather than presenting a simple product sheet, we will deconstruct NFPFP to its core chemical components and, by comparing it with established alternatives, provide a framework for understanding the principles of substrate design for this large and functionally diverse enzyme superfamily. This guide is intended for researchers who seek not just to use a reagent, but to understand the causality behind its design and potential applications.
The Serine Hydrolase Superfamily: A Prime Target for Chemical Probes
Serine hydrolases are one of the largest and most diverse classes of enzymes, playing critical roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission.[1][2] Their shared catalytic mechanism, which employs a highly reactive serine nucleophile within a catalytic triad, makes them susceptible to a wide range of chemical probes and inhibitors.[2]
The development of activity-based probes (ABPs) has revolutionized the study of serine hydrolases, allowing for the profiling of their activity in complex biological systems.[1] These probes typically consist of a reactive "warhead" that covalently modifies the active site serine, a specificity element, and a reporter tag for detection.
Deconstructing 4-Nitrophenyl 2-fluoropropionate: A Substrate-Based Approach
4-Nitrophenyl 2-fluoropropionate is not a classic activity-based probe in the sense of having a highly specific warhead and a reporter tag. Instead, it should be viewed as a reactive substrate, the hydrolysis of which can be used to monitor enzyme activity. Let's break down its key components to understand its potential utility.
The 4-Nitrophenyl Leaving Group: A Chromogenic Reporter
The use of 4-nitrophenyl (pNP) esters as substrates for hydrolases is a well-established technique in enzymology.[3] The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, under slightly alkaline conditions, forms the 4-nitrophenolate ion. This ion has a distinct yellow color and a strong absorbance at 405 nm.[3] The rate of formation of 4-nitrophenolate is directly proportional to the rate of enzyme catalysis, providing a simple and continuous spectrophotometric assay for enzyme activity.[3]
This chromogenic property makes pNP-based substrates, including NFPFP, valuable tools for:
-
Enzyme kinetics studies: Determination of Michaelis-Menten parameters (Kₘ and kcat).
-
High-throughput screening (HTS): Rapidly screening libraries of potential inhibitors.[3]
The Propionyl Backbone: A Minimal Specificity Element
The propionyl group of NFPFP serves as the acyl portion that is transferred to the active site serine to form a transient acyl-enzyme intermediate. In the grand scheme of serine hydrolase substrates, a propionyl group is a relatively small and non-specific element. Many serine hydrolases, particularly esterases and lipases, exhibit broad substrate specificity and can hydrolyze a variety of small acyl esters.[4][5]
However, the size and nature of the acyl group can influence the rate of reaction with different serine hydrolases. For instance, some enzymes may show a preference for shorter or longer acyl chains.
The 2-Fluoro Substitution: Enhancing Reactivity
The most intriguing feature of NFPFP is the fluorine atom at the alpha-position of the propionyl group. The introduction of a halogen at this position is expected to have a significant impact on the reactivity of the ester.
-
Inductive Effect: Fluorine is the most electronegative element, and its presence will exert a strong electron-withdrawing inductive effect. This will increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the active site serine.
-
Potential for Altered Acyl-Enzyme Stability: The stability of the resulting 2-fluoropropionyl-enzyme intermediate could be altered compared to a standard propionyl-enzyme intermediate. This could potentially influence the rate of deacylation, which is often the rate-limiting step in the hydrolysis of activated esters.[6]
While direct studies on the enzymatic hydrolysis of α-fluoro-substituted propionyl esters are scarce, the principle of using electron-withdrawing groups to increase substrate reactivity is well-established in enzyme kinetics.
A Comparative Analysis: NFPFP vs. Alternative Probes and Substrates
To fully appreciate the potential applications and limitations of NFPFP, it is essential to compare it with other classes of compounds used to study serine hydrolases.
| Compound Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| 4-Nitrophenyl 2-fluoropropionate (NFPFP) | Chromogenic Substrate | Simple, continuous assay; potentially enhanced reactivity due to α-fluoro group. | Likely broad specificity; not an irreversible inhibitor; no reporter tag for pull-down or imaging. |
| Simple 4-Nitrophenyl Esters (e.g., pNP-Acetate, pNP-Butyrate) | Chromogenic Substrate | Well-characterized; commercially available; good for general activity assays. | Broad specificity; lower reactivity compared to NFPFP. |
| Fluorophosphonate (FP) Probes | Irreversible Covalent Inhibition | Broad-spectrum; activity-based; can be tagged for proteomics and imaging.[1][7] | High reactivity can lead to off-target labeling; can be toxic to cells.[8] |
| Carbamates and Triazole Ureas | Irreversible Covalent Inhibition | Tunable selectivity; can be developed into highly specific inhibitors and probes.[8][9] | Generally less reactive than FP probes; require more synthetic effort to develop.[8] |
| Fluorogenic Substrates (e.g., 4-Methylumbelliferyl esters) | Fluorogenic Substrate | High sensitivity; good for low-abundance enzymes and in-gel activity assays.[10] | Can be prone to background fluorescence; photobleaching. |
Experimental Protocols: A Framework for Application
Protocol 1: Kinetic Analysis of a Purified Serine Hydrolase
This protocol aims to determine the Michaelis-Menten parameters (Kₘ and kcat) for the hydrolysis of NFPFP by a purified enzyme.
Materials:
-
Purified serine hydrolase
-
4-Nitrophenyl 2-fluoropropionate (NFPFP) stock solution in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a dilution series of NFPFP in Assay Buffer.
-
Add a fixed concentration of the purified enzyme to each well of the microplate.
-
Initiate the reaction by adding the NFPFP dilutions to the wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance vs. time plots.
-
Plot v₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.
Protocol 2: High-Throughput Screening of Inhibitors
This protocol describes a method for screening a compound library for inhibitors of a target serine hydrolase using NFPFP as the substrate.
Materials:
-
Purified serine hydrolase
-
NFPFP solution in Assay Buffer (at a concentration near the Kₘ)
-
Library of test compounds dissolved in DMSO
-
Positive control inhibitor (if available)
-
Assay Buffer
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Dispense the test compounds into the wells of the microplate. Include wells for a no-inhibitor control (DMSO vehicle) and a positive control.
-
Add the purified enzyme to all wells and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the NFPFP substrate solution to all wells.
-
Measure the absorbance at 405 nm at a single time point or in kinetic mode.
-
Calculate the percent inhibition for each compound relative to the no-inhibitor control.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold.
Visualizing the Workflow
Caption: A generalized workflow for a serine hydrolase inhibitor screen using NFPFP.
Conclusion: A Tool for Exploration
4-Nitrophenyl 2-fluoropropionate represents an interesting, albeit not widely characterized, tool for the study of serine hydrolases. Its value lies not in high specificity for a single target, but rather as a reactive, chromogenic substrate that can be used for general activity measurements and high-throughput screening. The presence of the α-fluoro group likely enhances its reactivity, making it a potentially more sensitive substrate for detecting enzymes with low turnover rates for standard pNP esters.
For researchers in drug discovery and chemical biology, understanding the principles behind the design of such a molecule is crucial. By deconstructing NFPFP and comparing it to the broader landscape of serine hydrolase probes and substrates, we can make more informed decisions about the right tools for our specific research questions. The true utility of NFPFP will be revealed through its application in the laboratory, where its reactivity profile across a diverse panel of serine hydrolases can be systematically characterized.
References
- Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694–14699.
- BenchChem. (2025). Application Note & Protocol: High-Throughput Screening of Serine Hydrolase Inhibitors Using O-(4-Nitrophenyl)-L-serine.
- Adibekian, A., et al. (2011). Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors.
- Thermo Fisher Scientific. Profiling the Serine Hydrolase Superfamily using Activity-based Probes.
- Lau, G. G., et al. (2025). Computational design of serine hydrolases. bioRxiv.
- Kasperkiewicz, P., et al. (2017). A new design of a selective substrate and activity-based probe for human neutrophil elastase. Journal of the American Chemical Society, 139(30), 10418–10421.
- Poreba, M., & Salvesen, G. S. (2018). The use of fluorogenic substrates for the study of proteases. Methods in Molecular Biology, 1687, 1-14.
- Okerberg, E. S., et al. (2013). Proteomic characterization of serine hydrolase activity and composition in normal urine. PLoS One, 8(11), e79259.
- Lumb, J. P., & Cravatt, B. F. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology, 27(8), 937-952.
- Gotor-Fernández, V., et al. (2021). Computationally driven rational design of substrate promiscuity on serine ester hydrolases. UPCommons.
- Alcarazo, M., et al. (2014). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Chemistry – A European Journal, 20(44), 14389-14396.
- Long, J. Z., & Cravatt, B. F. (2011). The metabolic serine hydrolases and their functions in mammalian physiology and disease. Chemical reviews, 111(10), 6022–6063.
- Bednarek, E., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(4), 1092.
- Baker, D., et al. (2025). Computational design of serine hydrolases. Institute for Protein Design - University of Washington.
- Bachovchin, D. A., et al. (2020). Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. ACS Infectious Diseases, 6(10), 2779–2790.
- Kumar, N., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. European Journal of Medicinal Chemistry, 63, 585-594.
- Li, Y., et al. (2012). Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. Molecules, 17(7), 8466-8480.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ipd.uw.edu [ipd.uw.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. med.stanford.edu [med.stanford.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized 4-Nitrophenyl 2-fluoropropionate
Title: Assessing the Purity of Synthesized 4-Nitrophenyl 2-Fluoropropionate: A Comparative Guide
Executive Summary
4-Nitrophenyl 2-fluoropropionate (NFP) is a highly versatile active ester, prominently utilized as a prosthetic group for the synthesis of radiolabeled peptides in Positron Emission Tomography (PET) imaging and advanced drug development[1]. Because active esters are inherently reactive by design, assessing their purity presents unique analytical challenges. Impurities such as unreacted 4-nitrophenol, 2-fluoropropionic acid, or residual coupling reagents can severely compromise downstream amide bond formations.
This guide objectively compares High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for evaluating NFP purity. By detailing the causality behind specific methodological choices, we provide researchers with self-validating protocols to ensure absolute scientific integrity.
The Mechanistic Challenge: Active Ester Instability
Active esters like 4-nitrophenyl 2-fluoropropionate are engineered to be highly susceptible to nucleophilic attack. Consequently, they are prone to rapid hydrolysis in the presence of trace moisture. When analyzing NFP, the analytical method itself must not induce degradation. For instance, utilizing an unbuffered or basic aqueous mobile phase in HPLC will artificially inflate the presence of 4-nitrophenol due to on-column hydrolysis. Therefore, understanding the chemical environment—such as the necessity of utilizing acidic modifiers to suppress ionization and stabilize the ester—is critical for accurate purity determination.
Comparative Analysis of Purity Assessment Methods
To establish absolute confidence in the synthesized product, an orthogonal approach leveraging distinct physical principles is highly recommended[2].
-
RP-HPLC-UV: Excellent for detecting trace organic impurities due to its high separation efficiency. However, because UV response factors vary wildly between the intact ester and its degradation products (4-nitrophenol is highly chromophoric), HPLC area percent can easily underestimate or overestimate true purity unless specific reference standards are used for every impurity[2].
-
¹H qNMR: Acts as a primary analytical method. It provides a direct measurement of absolute molar purity without requiring a reference standard of the analyte itself[3]. The integrated signal area is directly proportional to the number of nuclei, making it immune to the response factor discrepancies seen in HPLC[3].
-
GC-MS: While useful for identifying volatile impurities, the thermal stress of the injection port (often >250°C) can thermally degrade the active ester, making it an unreliable choice for intact quantitative purity assessment.
Table 1: Performance Comparison of Analytical Alternatives for NFP Purity
| Analytical Parameter | RP-HPLC-UV | ¹H qNMR | GC-MS |
| Primary Output | Relative Area % (Chromatogram) | Absolute Mass % (Spectrum) | Relative Area % / m/z |
| Limit of Detection (LOD) | ~0.01% | ~0.5% | ~0.05% |
| Analysis Runtime | 15–20 minutes | 5–10 minutes (post-prep) | 20–25 minutes |
| Standard Requirement | Requires reference standards for exact quantitation | Requires only a certified internal standard | Requires reference standards |
| Primary Vulnerability | On-column hydrolysis (if pH > 4) | Overlapping resonance signals | Thermal degradation in inlet |
Orthogonal Workflow Visualization
Orthogonal analytical workflow for validating active ester purity.
Self-Validating Experimental Protocols
Protocol 1: Reverse-Phase HPLC-UV Assessment
Causality Note: Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent and acidifier. Maintaining a mobile phase pH of ~2.0 ensures the active ester remains stable during the chromatographic run, preventing false-positive impurity readings.
Step-by-Step Methodology:
-
System Preparation: Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Configuration:
-
Mobile Phase A: HPLC-grade Water containing 0.1% TFA.
-
Mobile Phase B: Acetonitrile containing 0.1% TFA.
-
-
Sample Preparation: Dissolve 1.0 mg of synthesized NFP in 1.0 mL of anhydrous Acetonitrile. Do not use aqueous diluents to avoid pre-injection hydrolysis.
-
Chromatographic Conditions: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the 4-nitrophenyl aromatic system) and 210 nm (for aliphatic impurities).
-
System Suitability (Self-Validation): Ensure the resolution ( Rs ) between the 4-nitrophenol impurity peak (eluting earlier) and the intact NFP peak is > 2.0.
Protocol 2: ¹H qNMR Absolute Quantitation
Causality Note: A prolonged relaxation delay (D1) is mandatory in qNMR. If D1 is shorter than 5 times the longest longitudinal relaxation time ( T1 ) of the nuclei being integrated, the spins will not fully relax between pulses, leading to truncated integrals and inaccurate purity calculations.
Step-by-Step Methodology:
-
Standard Selection: Utilize certified reference grade 1,3,5-Trimethoxybenzene as the internal standard. It provides a distinct, unshielded aromatic singlet (~6.1 ppm) that will not overlap with the NFP signals[4].
-
Sample Preparation: Accurately weigh ~15 mg of synthesized NFP and ~5 mg of 1,3,5-Trimethoxybenzene using a microbalance (readability 0.01 mg) into the same vial.
-
Solvation: Dissolve the mixture entirely in 0.6 mL of anhydrous CDCl3 and transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30 seconds (critical for complete T1 relaxation).
-
Number of scans (NS): 16 to 64 (to achieve a Signal-to-Noise ratio > 250:1).
-
-
Data Processing: Apply baseline correction and integrate the internal standard singlet against the distinct doublet of the 4-nitrophenyl aromatic protons (~8.3 ppm).
-
Purity Calculation: Calculate mass purity using the standard qNMR equation, factoring in the molecular weights, sample masses, and number of protons contributing to each integrated resonance[2].
References
-
One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed. National Institutes of Health.[Link]
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses.[Link]
Sources
- 1. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. orgsyn.org [orgsyn.org]
interpreting results from 4-Nitrophenyl 2-fluoropropionate assays
Title: Interpreting Assay Results: 4-Nitrophenyl 2-Fluoropropionate vs. Alternative Substrates and Prosthetic Groups
As a Senior Application Scientist, I frequently observe laboratories struggling to optimize and interpret data involving 4-Nitrophenyl 2-fluoropropionate (NFP). Depending on your discipline, NFP serves two vastly different, yet highly specialized, functions: it is either a critical precursor for synthesizing 18F-labeled prosthetic groups ([18F]NFP) in positron emission tomography (PET)[1], or a highly reactive chromogenic substrate for probing enzyme kinetics.
Misinterpreting data from these assays usually stems from a failure to account for the stereoelectronic effects of the alpha-fluorine or the specific lipophilicity it imparts to peptide conjugates. This guide provides a comprehensive, objective comparison of NFP against its primary alternatives and details the self-validating protocols required to ensure scientific integrity in your results.
Part 1: PET Tracer Synthesis & Receptor Binding Assays
When developing peptide-based PET tracers (e.g., RGD peptides for integrin αvβ3 or knottins), the choice of the 18F-prosthetic group dictates the in vivo success of the probe. The conjugation relies on amide bond formation between the prosthetic group and the peptide's primary amines (N-terminus or lysine residues)[2].
The Causality of Choice: [18F]NFP vs. [18F]SFB
Historically, N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) was the gold standard for peptide radiolabeling. However, the bulky, hydrophobic fluorobenzoyl group often shifts the clearance of small, hydrophilic peptides from the renal pathway to the hepatobiliary pathway. This causes massive background signal in the liver and intestines, obscuring abdominal tumors[3].
By utilizing[18F]NFP, we replace the aromatic ring with a short aliphatic chain. This drastically lowers the overall lipophilicity (logP) of the tracer, preserves rapid renal clearance, and significantly enhances the tumor-to-background contrast[4]. Furthermore, [18F]NFP exhibits excellent metabolic stability compared to standard aliphatic esters, resisting premature in vivo defluorination[4].
Data Presentation: Prosthetic Group Comparison
| Parameter | [18F]NFP (4-Nitrophenyl 2-fluoropropionate) | [18F]SFB (N-Succinimidyl 4-fluorobenzoate) |
| Structure Type | Aliphatic ester | Aromatic ester |
| Conjugation Target | Primary Amines (N-terminus, Lysine) | Primary Amines (N-terminus, Lysine) |
| Impact on Peptide Lipophilicity | Low (Preserves native hydrophilicity) | High (Increases logP significantly) |
| Primary In Vivo Clearance | Renal (Fast blood clearance) | Hepatobiliary (High abdominal background) |
| Radiochemical Yield (Decay Corrected) | 20% - 40%[1] | 25% - 35% |
| Synthesis Time | ~45 mins (One-step from bromopropionate)[1] | ~90 - 120 mins (Multi-step) |
Protocol 1: Radiolabeling and Self-Validating Competitive Binding
To ensure the fluoropropionyl moiety does not sterically hinder the peptide's receptor binding pocket, an in vitro competitive binding assay must validate the radiolabeling workflow.
-
Precursor Activation: React 4-nitrophenyl 2-bromopropionate with the [18F]fluoride/Kryptofix 2.2.2 complex in anhydrous acetonitrile at 90°C for 10 minutes to yield[18F]NFP[1].
-
Purification: Isolate[18F]NFP via semi-preparative HPLC. Critical Step: Complete removal of the unreacted bromopropionate precursor is mandatory, as it will compete for peptide binding sites and artificially lower your specific activity.
-
Conjugation: Dissolve the target peptide (e.g., RGD dimer) in DMSO. Add the purified [18F]NFP and a mild base (e.g., DIPEA). Incubate at 60°C for 20 minutes[3].
-
Quenching & Isolation: Quench the reaction with 5% acetic acid and isolate the [18F]fluoropropionylated peptide via HPLC[4].
-
Self-Validation (IC50 Determination): Synthesize a "cold" reference standard using 19F-NFP. Perform a competitive displacement assay against a known radioligand (e.g., 125I-echistatin) on receptor-positive cells. If the IC50 of the 19F-NFP-peptide is significantly higher than the unmodified peptide, the conjugation site has compromised the pharmacophore[4].
Part 2: Enzyme Kinetics & Hydrolysis Assays
In biocatalysis, 4-nitrophenyl 2-fluoropropionate is utilized to assay the activity and stereoselectivity of esterases and lipases. Cleavage of the ester bond releases 4-nitrophenol, which ionizes to the yellow 4-nitrophenolate anion at physiological pH, allowing for continuous spectrophotometric monitoring at 405 nm.
The Causality of Choice: Electronic and Steric Probing
Why use the fluorinated analog instead of standard 4-nitrophenyl propionate? The highly electronegative alpha-fluorine exerts a strong electron-withdrawing inductive effect (-I effect) on the carbonyl carbon. This increases its electrophilicity, making it highly susceptible to nucleophilic attack by the enzyme's catalytic serine. Additionally, the chiral center at C2 allows researchers to determine the enantioselectivity (E-value) of lipases—a critical metric for the kinetic resolution of chiral fluorinated building blocks used in drug development.
Data Presentation: Chromogenic Substrate Comparison
| Parameter | 4-Nitrophenyl 2-fluoropropionate | 4-Nitrophenyl propionate | 4-Nitrophenyl acetate |
| Carbonyl Electrophilicity | Very High (due to alpha-fluorine -I effect) | Moderate | Moderate |
| Chiral Center | Yes (C2) - Probes enantioselectivity | No | No |
| Spontaneous Hydrolysis Rate (pH 7.4) | Moderate to High | Low | Low |
| Detection Wavelength | 405 nm | 405 nm | 405 nm |
| Primary Application | Probing active site stereoselectivity & electronic effects | Baseline aliphatic esterase activity | Standard esterase/lipase screening |
Protocol 2: Self-Validating Enzyme Kinetics Assay
Because the alpha-fluorine makes the ester highly labile, spontaneous aqueous hydrolysis will skew your Michaelis-Menten data if not properly controlled.
-
Reagent Preparation: Prepare a 10 mM stock of 4-nitrophenyl 2-fluoropropionate in 100% DMSO to prevent premature aqueous hydrolysis.
-
Buffer Setup: Use 50 mM Tris-HCl buffer (pH 7.4) maintained at 37°C. Caution: Avoid highly alkaline buffers (pH > 8.0) which exponentially accelerate the auto-hydrolysis of fluorinated esters.
-
Self-Validating Blank Subtraction: Prepare a parallel reference cuvette containing only buffer and substrate (no enzyme). The spectrophotometer must auto-zero against this dynamic blank to subtract the baseline rate of spontaneous ester cleavage.
-
Reaction Initiation: Add varying concentrations of the substrate (10 µM to 500 µM) to the sample cuvettes. Add the purified enzyme (e.g., 10 nM final concentration) to initiate the reaction.
-
Data Analysis: Measure the linear increase in absorbance at 405 nm. Convert absorbance to concentration using the extinction coefficient of 4-nitrophenol (approx. 18,000 M⁻¹cm⁻¹ at pH 7.4). Plot initial velocity (V0) vs. substrate concentration [S] and apply non-linear regression to derive Km and kcat.
Mandatory Visualization
Dual analytical workflows for 4-Nitrophenyl 2-fluoropropionate in PET imaging and enzyme kinetics.
References
-
One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging PubMed / Journal of Labelled Compounds and Radiopharmaceuticals[Link]
-
PET Imaging of Integrin Positive Tumors Using 18F Labeled Knottin Peptides Theranostics[Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis RSC Publishing / Chemical Society Reviews[Link]
-
Comparison of 18F-labeled CXCR4 antagonist peptides for PET imaging of CXCR4 expression PMC - National Institutes of Health[Link]
Sources
- 1. One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00492J [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of Integrin Positive Tumors Using 18F Labeled Knottin Peptides [thno.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
